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  • Product: 1-bromo-10-(tert-butoxy)decane
  • CAS: 87292-03-3

Core Science & Biosynthesis

Foundational

1-bromo-10-(tert-butoxy)decane chemical structure and properties

An In-depth Technical Guide to 1-bromo-10-(tert-butoxy)decane For Researchers, Scientists, and Drug Development Professionals Introduction: A Bifunctional Linker for Advanced Synthesis 1-bromo-10-(tert-butoxy)decane is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-bromo-10-(tert-butoxy)decane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linker for Advanced Synthesis

1-bromo-10-(tert-butoxy)decane is a specialized bifunctional organic molecule designed for advanced applications in chemical synthesis, surface chemistry, and materials science. Its structure is characterized by a ten-carbon aliphatic chain, which is terminated at one end by a reactive primary bromine atom and at the other by a sterically hindered and chemically robust tert-butoxy ether group. This unique arrangement makes it an invaluable tool, serving as a molecular linker or spacer that can be selectively functionalized at either end. The primary bromide offers a reactive site for nucleophilic substitution or organometallic reactions, while the tert-butoxy group provides a stable, non-polar terminus or acts as a protecting group for a hydroxyl functionality, which can be revealed under specific acidic conditions. This guide provides a comprehensive overview of its structure, properties, synthesis, and critical applications for professionals in research and development.

Part 1: Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's structure and physical properties is fundamental to its effective application in experimental design.

Molecular Structure

The molecule consists of a decane backbone, providing a flexible and hydrophobic spacer of a defined length.

  • Molecular Formula: C₁₄H₂₉BrO[1][2]

  • IUPAC Name: 1-bromo-10-((2-methylpropan-2-yl)oxy)decane[2]

  • SMILES: CC(C)(C)OCCCCCCCCCCBr[1][2]

  • InChI: InChI=1S/C14H29BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3[2]

Caption: 2D structure of 1-bromo-10-(tert-butoxy)decane.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 87292-03-3[1]
Molecular Weight 293.28 g/mol [1]
Monoisotopic Mass 292.14017 Da[2]
Appearance Predicted: Colorless to light yellow liquid[3][4]
Predicted XlogP 5.4[2]
Solubility Insoluble in water; soluble in organic solvents like ethers, hydrocarbons, and chlorinated solvents.[5]

Part 2: Synthesis Strategy and Experimental Protocol

The synthesis of 1-bromo-10-(tert-butoxy)decane is not trivial and requires a strategic approach to avoid competing side reactions. The primary challenge lies in the formation of the tert-butyl ether linkage.

Mechanistic Considerations and Synthetic Design

A common initial thought for ether synthesis is the Williamson ether synthesis. However, this method is ill-suited for preparing sterically hindered ethers like tert-butyl ethers.[6][7][8]

  • Route A (Ineffective): Reacting an alkoxide with a tertiary halide (e.g., sodium 10-bromodecan-1-oxide with tert-butyl chloride). This pathway fails because the tertiary halide readily undergoes an E2 elimination reaction in the presence of a strong base/nucleophile, yielding isobutylene as the major product.[7][9][10]

  • Route B (Ineffective): Reacting a tertiary alkoxide with a primary halide (e.g., potassium tert-butoxide with 1,10-dibromodecane). While the halide is primary, the tert-butoxide is not only a bulky nucleophile but also a very strong, non-nucleophilic base.[11] This strongly favors elimination reactions, and complex product mixtures would be expected.

  • Route C (Effective): Acid-Catalyzed Etherification. The most reliable method for forming tert-butyl ethers involves the acid-catalyzed reaction of an alcohol with isobutylene or tert-butanol.[12][13][14] For this synthesis, the logical precursor is 10-bromo-1-decanol . This alcohol can be reacted with an excess of isobutylene or tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the desired tert-butyl ether. This pathway proceeds via a stable tertiary carbocation (tert-butyl cation) intermediate, which is then attacked by the primary alcohol.

Caption: Synthetic workflow for 1-bromo-10-(tert-butoxy)decane.

Illustrative Experimental Protocol

This protocol describes a representative acid-catalyzed synthesis from 10-bromo-1-decanol.

  • Reaction Setup: To a solution of 10-bromo-1-decanol (1.0 eq) in an excess of tert-butanol (which acts as both reagent and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added dropwise at room temperature. Alternatively, a less volatile solvent like dichloromethane can be used, and isobutylene gas can be bubbled through the solution.

  • Reaction Execution: The mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Workup and Neutralization: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-bromo-10-(tert-butoxy)decane.

Part 3: Spectral Analysis and Characterization

Thorough spectral analysis is required to confirm the identity and purity of the synthesized compound. The following are predicted key features based on the analysis of similar structures.

  • ¹H NMR (Proton NMR):

    • δ ~3.40 ppm (t, 2H): The two protons on the carbon adjacent to the bromine atom (-CH₂Br). The triplet splitting is due to coupling with the adjacent CH₂ group.[3][15]

    • δ ~3.33 ppm (t, 2H): The two protons on the carbon adjacent to the ether oxygen (-CH₂O-). The signal is a triplet due to coupling with the neighboring CH₂ group.

    • δ ~1.85 ppm (p, 2H): Protons on the carbon beta to the bromine (-CH₂CH₂Br).

    • δ ~1.52 ppm (p, 2H): Protons on the carbon beta to the ether oxygen (-CH₂CH₂O-).

    • δ ~1.40-1.25 ppm (m, 12H): A broad multiplet corresponding to the remaining six methylene groups in the central part of the decane chain.

    • δ ~1.19 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the three methyl groups of the tert-butoxy group (-C(CH₃)₃). This is a highly characteristic signal.

  • ¹³C NMR (Carbon NMR):

    • δ ~72.5 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃).

    • δ ~61.0 ppm: Carbon atom attached to the ether oxygen (-CH₂O-).

    • δ ~34.0 ppm: Carbon atom attached to the bromine (-CH₂Br).

    • δ ~32.8 ppm: Carbon atom beta to the bromine.

    • δ ~29.5-26.0 ppm: A series of peaks for the remaining methylene carbons in the chain.

    • δ ~27.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): Expect to see a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z 292 and 294, with a characteristic ~1:1 intensity ratio.[2]

    • Key Fragmentation: A prominent peak at [M-57]+ corresponding to the loss of a tert-butyl radical (•C(CH₃)₃), which is a very common fragmentation pathway for tert-butyl ethers.

  • Infrared (IR) Spectroscopy:

    • ~2925 and 2855 cm⁻¹: Strong C-H stretching vibrations from the methylene and methyl groups.

    • ~1195 and 1080 cm⁻¹: Strong C-O-C stretching bands, characteristic of an ether linkage.

    • ~645 cm⁻¹: C-Br stretching vibration.

Part 4: Applications in Research and Drug Development

The unique bifunctional nature of 1-bromo-10-(tert-butoxy)decane makes it a valuable reagent in several high-tech fields.

Surface Chemistry and Self-Assembled Monolayers (SAMs)

This molecule is an ideal candidate for constructing well-defined organic thin films.

  • Surface Anchoring: The primary bromide can be used to anchor the molecule to various substrates. For example, it can react with amine- or thiol-functionalized surfaces to form stable covalent bonds.

  • Spacer Unit: The ten-carbon chain acts as a flexible, hydrophobic spacer, allowing for precise control over the distance between a surface and a terminal functional group.

  • Terminal Group Control: The tert-butoxy group provides a chemically inert, sterically bulky, and non-polar surface termination. This is useful for creating surfaces with low surface energy or for studying the effects of steric hindrance in molecular assemblies. Furthermore, the tert-butoxy group can be selectively cleaved under acidic conditions to expose a terminal hydroxyl group, allowing for subsequent on-surface chemical modifications.

Intermediate in Organic Synthesis and Drug Discovery

In complex molecule synthesis, it serves as a versatile building block.

  • Bifunctional Linker: It is used to connect two different molecular fragments with a C₁₀ spacer. The bromo- end can be converted into a nucleophile (e.g., via a Grignard reagent) or an electrophile, while the protected alcohol end is carried through multiple synthetic steps.[16]

  • Introduction of Lipophilic Chains: The long alkyl chain can be incorporated into drug candidates to increase their lipophilicity, which can be crucial for modulating properties like membrane permeability and pharmacokinetic profiles.[16][17]

  • Protecting Group Strategy: The tert-butoxy group is an excellent protecting group for the corresponding alcohol (10-bromo-1-decanol). It is stable to a wide range of reaction conditions, including strongly basic, organometallic, and many oxidizing/reducing conditions, yet it can be cleanly removed with acid when the hydroxyl group is needed for a subsequent reaction.

Conclusion

1-bromo-10-(tert-butoxy)decane is a sophisticated chemical tool with significant potential for innovation. Its value lies in the orthogonal reactivity of its two terminal groups, combined with a well-defined hydrocarbon spacer. For scientists engaged in surface modification, polymer chemistry, or the synthesis of complex organic molecules, this compound offers a reliable method for introducing a C₁₀ linker with a protected hydroxyl functionality. A thorough understanding of its properties and the logic behind its synthesis is paramount for leveraging its full potential in designing the next generation of materials and therapeutics.

References

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Exploratory

A Comparative Analysis of Reactivity: 1-bromo-10-(tert-butoxy)decane vs. 1-bromodecane

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary This guide provides a detailed comparative analysis of the chemical reactivity of 1-bromo-10-(tert-butoxy)decane a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of the chemical reactivity of 1-bromo-10-(tert-butoxy)decane and 1-bromodecane. At the primary reaction site—the C1-Br bond—the reactivity of both molecules in standard intermolecular nucleophilic substitution (SN2) and elimination (E2) reactions is fundamentally equivalent. The significant length of the ten-carbon alkyl chain effectively insulates the primary bromide from the electronic and steric influences of the distal tert-butoxy group. However, the presence of the tert-butoxy moiety introduces critical differences in the overall chemical behavior of the molecule. It creates the potential for unique intramolecular reaction pathways, particularly under acidic conditions which can cleave the ether, and it significantly alters the molecule's physicochemical properties, such as polarity and solubility. These differences are of paramount importance in the context of drug development, chemical synthesis, and protocol design, where reaction conditions and purification strategies must be carefully considered.

Part 1: Molecular Structure and the Principle of Attenuation

To understand the comparative reactivity, we must first analyze the structures of the two molecules.

  • 1-Bromodecane: A simple, long-chain primary alkyl halide. The key functional group is the bromo group (-Br) attached to the terminal (C1) carbon of a ten-carbon saturated chain.

  • 1-bromo-10-(tert-butoxy)decane: This molecule is structurally identical to 1-bromodecane, with the exception of a tert-butoxy group, -O-C(CH₃)₃, attached to the C10 carbon at the opposite end of the chain.

The central question is whether the tert-butoxy group at C10 can influence the reactivity of the C1-Br bond. Two main effects must be considered:

  • Inductive Effect: The oxygen atom in the ether is electronegative and exerts an electron-withdrawing inductive effect (-I). However, inductive effects weaken rapidly with distance along a saturated alkyl chain and are generally considered negligible after three or four bonds.[1] Given the ten-bond separation between the ether oxygen and the C1 carbon, any inductive influence on the electrophilicity of the C1-Br bond is virtually nonexistent.

  • Steric Effect: The tert-butyl group is sterically bulky.[2][3] In a short, rigid molecule, this bulk could hinder the approach of a nucleophile. However, the decane chain is long and highly flexible. This flexibility allows the C1-Br reaction center to be fully accessible, independent of the sterically demanding group at the far end of the molecule. The bulky group does not shield the reaction site from intermolecular attack.[4][5]

Part 2: Comparative Reactivity in Intermolecular Nucleophilic Substitution (SN2)

Primary alkyl halides are prime candidates for bimolecular nucleophilic substitution (SN2) reactions.[6][7][8] These reactions involve a backside attack by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[8][9]

Given the analysis in Part 1, the rates of SN2 reactions for both compounds should be comparable under identical conditions. The activation energy for the nucleophilic attack at the C1 position is not significantly altered by the distant tert-butoxy substituent. A study on the reactions between long-chain alkanoate ions and alkyl bromides showed only a slight rate-enhancing effect with increasing chain length, attributed to lyophobic interactions rather than electronic effects.[10]

Experimental Protocol: Comparative Kinetic Analysis of SN2 Reactivity

To empirically validate this theoretical equivalence, a parallel kinetic study can be performed. This protocol aims to measure and compare the rate constants of the reaction of both substrates with a common nucleophile, such as sodium azide.

Objective: To determine the second-order rate constants for the reaction of 1-bromodecane and 1-bromo-10-(tert-butoxy)decane with sodium azide.

Materials:

  • 1-bromodecane

  • 1-bromo-10-(tert-butoxy)decane

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dodecane (internal standard)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Standard Preparation: Prepare 0.1 M stock solutions of 1-bromodecane, 1-bromo-10-(tert-butoxy)decane, and dodecane (internal standard) in anhydrous DMF.

  • Reaction Setup: In two separate, thermostatted reaction vessels maintained at 50.0 ± 0.1 °C, place equal volumes of DMF.

  • Initiation: To each vessel, add a precise volume of the respective alkyl bromide stock solution and the dodecane internal standard stock solution. Allow the solutions to equilibrate thermally. To initiate the reaction (t=0), add a precise volume of a pre-warmed 1.0 M NaN₃ solution in DMF to each vessel simultaneously and stir vigorously. The final concentration of the alkyl halide should be approximately 0.05 M and NaN₃ approximately 0.5 M (pseudo-first-order conditions).

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of cold deionized water and 1 mL of diethyl ether. Vortex thoroughly to extract the organic components.

  • Analysis: Analyze the ether layer of each quenched sample by GC-MS. Monitor the disappearance of the starting material peak relative to the constant peak of the dodecane internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the alkyl bromide versus time for each reaction. The slope of this line will be the pseudo-first-order rate constant, k'. The second-order rate constant (k₂) is calculated as k' / [NaN₃].

Expected Outcome: The calculated second-order rate constants (k₂) for both reactions are expected to be within a narrow margin of experimental error, confirming their equivalent reactivity in SN2 reactions.

Workflow Diagram```dot

SN2_Comparison_Workflow A_start 1-Bromodecane + NaN₃ in DMF + Dodecane (Std) A_reaction Reaction at 50°C A_start->A_reaction A_sample Timed Aliquoting A_reaction->A_sample quench Quench with H₂O & Extract with Et₂O A_sample->quench B_start 1-bromo-10-(tert-butoxy)decane + NaN₃ in DMF + Dodecane (Std) B_reaction Reaction at 50°C B_start->B_reaction B_sample Timed Aliquoting B_reaction->B_sample B_sample->quench gcms GC-MS Analysis (Monitor Substrate vs. Std) quench->gcms analysis Plot ln[R-Br] vs. Time Calculate Rate Constants (k₂) gcms->analysis

Caption: Unique reaction pathway for 1-bromo-10-(tert-butoxy)decane.

Part 4: Comparative Physicochemical Properties

The presence of the polar ether group in 1-bromo-10-(tert-butoxy)decane significantly alters its physical properties compared to the purely nonpolar 1-bromodecane. These differences have profound implications for their handling, purification, and application in fields like drug development, where properties like solubility and lipophilicity (logP) are critical.

Property1-Bromodecane1-bromo-10-(tert-butoxy)decaneRationale for Difference
Molecular Weight 221.18 g/mol [11]293.30 g/mol (Calculated)Addition of the -OC₄H₉ group.
Boiling Point ~238-240 °C [11][12]Predicted to be higherIncreased molecular weight and weak dipole-dipole interactions from the ether group lead to stronger intermolecular forces.
Polarity NonpolarModerately PolarThe C-O bonds in the ether group introduce a permanent dipole moment.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether). [13]Sparingly soluble in water; Soluble in a wider range of organic solvents, including polar aprotic ones (e.g., THF, DCM).The polar ether group can act as a hydrogen bond acceptor, slightly increasing aqueous solubility and enhancing compatibility with polar solvents.
Predicted XLogP3 5.5~5.8 (Estimated based on similar structures)[14][15]While the ether adds polarity, the addition of four carbon atoms in the tert-butyl group increases overall lipophilicity.

Conclusion

However, a holistic assessment reveals critical differences. The tert-butoxy group is not an inert spectator under all conditions. Its susceptibility to acid-catalyzed cleavage unlocks a divergent reaction pathway, transforming the molecule into a bifunctional bromo-alcohol, which opens the door to subsequent intramolecular reactions like cyclization. Furthermore, the introduction of the ether functionality fundamentally alters the molecule's physicochemical profile, impacting its polarity, solubility, and boiling point. For the research scientist or drug development professional, these secondary characteristics are as important as the primary reactivity, influencing everything from solvent choice and reaction setup to purification strategy and potential biological interactions.

References

  • Tert-Butoxy in Organic Chemistry. (n.d.). Onto-sight AI.
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Foundational

molecular weight and formula of 1-bromo-10-(tert-butoxy)decane

Executive Summary 1-Bromo-10-(tert-butoxy)decane (CAS: 87292-03-3) represents a specialized class of monoprotected bifunctional linkers .[1] In the architecture of complex pharmacophores—specifically Proteolysis Targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-10-(tert-butoxy)decane (CAS: 87292-03-3) represents a specialized class of monoprotected bifunctional linkers .[1] In the architecture of complex pharmacophores—specifically Proteolysis Targeting Chimeras (PROTACs)—this molecule serves as a critical "spacer" reagent.[1] It provides a defined 10-carbon hydrophobic chain (


) terminated by an electrophilic alkyl halide on one end and an acid-labile ether protecting group on the other.[1]

This guide details the molecular specifications, an optimized synthetic route designed to minimize elimination byproducts, and the analytical validation required for pharmaceutical-grade applications.[1]

Physicochemical Profile

The following data constitutes the core identity of the molecule. For high-resolution mass spectrometry (HRMS) applications, note the isotopic abundance of Bromine (


 and 

), which creates a characteristic 1:1 doublet pattern.[1]
PropertySpecificationNotes
IUPAC Name 1-bromo-10-[(2-methylpropan-2-yl)oxy]decaneAlso: 1-Bromo-10-tert-butoxydecane
CAS Registry Number 87292-03-3
Molecular Formula

Molecular Weight (Avg) 293.29 g/mol Used for stoichiometry calculations.
Monoisotopic Mass 292.14 g/mol Based on

.[1]
Boiling Point ~330°C (Predicted)High vacuum distillation required for purification.[1]
Solubility DCM, THF, HexanesImmiscible in water.[1]
SMILES CC(C)(C)OCCCCCCCCCCBr

Synthetic Architecture & Logic

The "Elimination" Trap

A common error in synthesizing this molecule is attempting a Williamson ether synthesis using 1,10-dibromodecane and potassium tert-butoxide (


).[1]
  • The Failure Mode:

    
     is a bulky, strong base.[1] Reacting it with a primary alkyl halide favors E2 elimination  over 
    
    
    
    substitution.[1]
  • Result: Formation of 10-bromo-1-decene instead of the desired ether.[1]

The Optimized Route (Acid-Catalyzed Protection)

To ensure high fidelity, we utilize the 10-bromo-1-decanol intermediate.[1] The hydroxyl group is protected after the alkyl chain is established, or the bromide is introduced to a mono-protected diol.[1] The most robust pathway for scale-up involves the acid-catalyzed addition of isobutylene to 10-bromo-1-decanol.[1]

SynthesisRoute Start 1,10-Decanediol Inter1 10-Bromo-1-decanol Start->Inter1 Selective Bromination Product 1-Bromo-10-(tert-butoxy)decane Inter1->Product Acid-Catalyzed Etherification Reagent1 HBr / Toluene (Continuous Extraction) Reagent1->Inter1 Reagent2 Isobutylene (gas) H2SO4 (cat) / DCM Reagent2->Product

Figure 1: Strategic synthesis pathway avoiding E2 elimination side-reactions.

Detailed Experimental Protocol

Phase 1: Synthesis of 10-Bromo-1-decanol

Note: If starting material is not commercially sourced.

  • Reflux: Combine 1,10-decanediol (1.0 eq) with 48% HBr (0.9 eq) in toluene.

  • Extraction: Use a continuous extraction apparatus (Dean-Stark trap modified for heavier-than-water solvents if using halogenated solvents, or standard reflux) to remove water, driving the equilibrium.[1]

  • Purification: The crude will contain diol, mono-bromide, and di-bromide.[1] Purify via silica gel chromatography (Gradient: Hexanes

    
     20% EtOAc/Hexanes).
    
Phase 2: tert-Butyl Protection (The Critical Step)

This protocol uses isobutylene gas, which is cleaner than using tert-butyl trichloroacetimidate (TBTA) for large batches, though TBTA is acceptable for small-scale (<1g) synthesis.[1]

Reagents:

  • 10-Bromo-1-decanol (10 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 20 mL)[1]

  • Isobutylene gas (excess)[1]

  • Concentrated

    
     (catalytic, 0.1 mL) or Amberlyst-15 resin.[1]
    

Procedure:

  • Setup: Place the 10-bromo-1-decanol in a pressure tube or a round-bottom flask equipped with a dry ice/acetone condenser. Dissolve in anhydrous DCM.

  • Acidification: Add the catalytic

    
    .[1]
    
  • Addition: Slowly bubble isobutylene gas into the solution at 0°C until the volume increases significantly (indicating saturation), or condense liquid isobutylene into the vessel if using a pressure tube.

  • Reaction: Seal the tube (or warm to RT under a balloon if not using pressure) and stir for 12–24 hours.

    • Mechanism:[2] The acid protonates the isobutylene to form a tert-butyl carbocation, which is then intercepted by the alcohol oxygen.[1]

  • Quench: Pour the mixture into cold saturated

    
     solution to neutralize the acid. Crucial:  Acid traces during concentration will cause deprotection (reversion to alcohol).[1]
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). The product is a colorless oil.[1]
    

Analytical Validation (Self-Validating Logic)[1]

To confirm the identity and purity, you must verify the integrity of three distinct regions: the tert-butyl group, the ether linkage, and the alkyl bromide.[1]

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentValidation Logic
1.18 Singlet (s)9H

Diagnostic peak.[1] Must be a sharp singlet.[1]
1.20 – 1.45 Multiplet (m)12HBulk

The internal methylene chain.[1]
1.55 Quintet2H

Shielded by the ether oxygen.[1]
1.85 Quintet2H

Characteristic spacing for alkyl bromides.
3.32 Triplet (t)2H

Ether linkage.[1]
3.40 Triplet (t)2H

Deshielded by Bromine.[1]

Pass/Fail Criteria:

  • If the singlet at

    
     1.18 is missing 
    
    
    
    Deprotection occurred.[1]
  • If multiplets appear in the alkene region (

    
     4.5–6.[1]0) 
    
    
    
    Elimination occurred (E2 side reaction).
Mass Spectrometry (ESI-MS or GC-MS)[1]
  • Ionization: ESI+ (often difficult for pure alkyl halides, may require ammonium adducts) or EI (GC-MS).[1]

  • Pattern: Look for the 1:1 doublet at m/z 292 and 294 (molecular ion usually weak).

  • Fragmentation:

    • Loss of tert-butyl group (

      
      ) is the base peak in many conditions.[1]
      
    • Fragment:

      
      .
      

Application Utility: PROTAC Linker Design

1-Bromo-10-(tert-butoxy)decane is a "privileged linker" in drug discovery.[1]

The Logic of Orthogonal Protection

In PROTAC synthesis, you must join two complex molecules: an E3 Ligase Binder (e.g., Thalidomide) and a Target Protein Binder (Warhead).[1]

  • Step 1 (Alkylation): The Bromide end is reacted with a nucleophile on the E3 ligand (e.g., a phenolic oxygen or amine) under basic conditions (

    
    ).[1] The tert-butyl group remains stable here.[1]
    
  • Step 2 (Deprotection): The intermediate is treated with TFA (Trifluoroacetic acid) or HCl.[1] The tert-butyl group is cleaved, revealing a primary alcohol.[1]

  • Step 3 (Functionalization): The revealed alcohol is converted to an aldehyde, tosylate, or acid to attach the Warhead.[1]

PROTAC Linker 1-Bromo-10-(tert-butoxy)decane Step1 Step 1: Alkylation (Sn2) (Base Stable) Linker->Step1 Ligand E3 Ligase Ligand (Nucleophile) Ligand->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (TFA) (Acid Labile) Intermediate->Step2 ActiveLinker Alcohol-Terminated Linker (Ready for Warhead) Step2->ActiveLinker

Figure 2: The orthogonal deprotection strategy utilizing the acid-labile tert-butyl group.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13736569, 1-Bromo-10-(tert-butoxy)decane.[1] Retrieved from [Link][1]

  • Bemetsderfer, J. L., et al. (2020). Synthesis of PROTAC Linkers via Acid-Catalyzed Etherification.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for tert-butyl ether synthesis in linkers).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Authoritative source for isobutylene/acid protection of alcohols).[1]

Sources

Exploratory

Strategic Utilization of tert-Butyl Protected Alkyl Bromide Linkers in Heterobifunctional Ligand Design

Part 1: The Orthogonal Advantage In the architecture of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the linker is not merely a passive connector;...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Orthogonal Advantage

In the architecture of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability.

The tert-butyl (


-Bu) protected alkyl bromide  represents a "workhorse" motif for convergent synthesis. Its utility relies on orthogonality :
  • The Alkyl Bromide (Electrophile): A soft electrophile susceptible to

    
     displacement by nucleophiles (amines, phenols, thiols) under basic conditions.
    
  • The tert-Butyl Group (Mask): A bulky, acid-labile protecting group (ester or ether) that survives the basic conditions required for bromide displacement but is cleanly removed by acid (TFA or HCl) to reveal a reactive handle (COOH or OH) for the second coupling event.

Strategic Selection: Ester vs. Ether

The choice between a tert-butyl ester and a tert-butyl ether dictates the final functionality and stability profile.

Featuretert-Butyl Ester Linkertert-Butyl Ether Linker
Structure


Revealed Group Carboxylic Acid (-COOH)Alcohol (-OH)
Base Stability Moderate (Avoid strong hydroxides/alkoxides to prevent hydrolysis)High (Stable to strong bases like NaH, LiHMDS)
Acid Lability High (Cleaves with TFA/DCM)Moderate (Requires stronger acid or longer time than esters)
Primary Use Amide coupling precursors (PROTACs)Ether/Urethane linkage precursors
Common Reagent tert-Butyl bromoacetate1-Bromo-4-(tert-butoxy)butane

Part 2: Installation Protocol (The Coupling)

Objective: Install the linker onto a nucleophilic scaffold (e.g., a phenolic E3 ligase ligand like Thalidomide derivatives or VHL ligands) without triggering elimination (HBr loss) or premature deprotection.

Protocol: Base-Mediated Alkylation

Note: This protocol assumes the use of tert-butyl bromoacetate, a potent lachrymator.[1] Handle only in a fume hood.

Reagents:

  • Nucleophilic Scaffold (1.0 equiv)

  • tert-Butyl bromoalkyl linker (1.2 – 1.5 equiv)

  • Base:

    
     (mild, for phenols) or 
    
    
    
    (faster reaction)
  • Solvent: DMF (anhydrous) or acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the nucleophile (e.g., 4-hydroxy-thalidomide) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide/anion. Crucial: Ensure the mixture is homogenous or finely suspended.
    
  • Addition: Add the tert-butyl bromoalkyl linker dropwise.

    • Expert Insight: If using short linkers (e.g., bromoacetate), cool to 0°C during addition to prevent exotherms that favor elimination (styrene formation).

  • Reaction: Stir at RT (for bromides) or 50°C (if reaction is sluggish). Monitor via LC-MS.

    • Checkpoint: Look for the

      
       mass shift.
      
  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography. The tert-butyl group adds lipophilicity, usually making the product move significantly faster than the starting material.

Part 3: The Critical Deprotection (Scavenger-Assisted)

The Pitfall: The cleavage of the tert-butyl group generates a reactive tert-butyl cation (


). Without precautions, this cation can re-alkylate electron-rich regions of your molecule (e.g., indole rings, methionines, or even the newly liberated phenol), leading to "scrambled" byproducts.

Solution: Use a "Scavenger Cocktail" to irreversibly quench the cation.

Protocol: Scavenger-Assisted TFA Deprotection

Reagents:

  • Substrate (Protected Linker-Scaffold)

  • Trifluoroacetic Acid (TFA)[3][4]

  • Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS)

Methodology:

  • Preparation: Dissolve the substrate in DCM (0.1 M).

  • Scavenger Addition: Add Triethylsilane (2–5 equiv relative to the tert-butyl groups).

    • Mechanism:[2][3][4][5][6][7][8][9] TES acts as a hydride donor, reducing the

      
       cation to isobutane (gas), which escapes the system.
      
  • Acidolysis: Add TFA slowly to achieve a 1:1 to 1:4 ratio of TFA:DCM.

  • Monitoring: Stir at RT. Evolution of gas (isobutylene/isobutane) may be observed.[4]

  • Termination: Once LC-MS shows complete conversion to the acid/alcohol, concentrate in vacuo.

    • Note: Do not heat. Co-evaporate with toluene to remove residual TFA.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed cleavage and the critical role of the silane scavenger in preventing side reactions.

DeprotectionMechanism Substrate t-Butyl Ester/Ether (Substrate) Protonation Protonation (by TFA) Substrate->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Product Free Acid/Alcohol (Desired) Cleavage->Product Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation Generates Byproduct Isobutane/Isobutylene (Inert Gas) Cation->Byproduct Quenched SideRxn Alkylated Impurities (Without Scavenger) Cation->SideRxn Re-alkylation Scavenger Silane Scavenger (TES/TIS) Scavenger->Cation Hydride Transfer

Figure 1: Mechanistic pathway of TFA-mediated deprotection showing the interception of the reactive tert-butyl cation by silane scavengers to prevent impurity formation.

Part 4: Case Study – PROTAC Synthesis Workflow

In PROTAC design, the tert-butyl protected alkyl bromide is typically used to functionalize the E3 ligase ligand (e.g., Pomalidomide or VHL-ligand) before coupling it to the Warhead (POI ligand).

Workflow Diagram

This diagram details the convergent synthesis of a PROTAC using a tert-butyl bromoacetate linker.

PROTACWorkflow Ligand E3 Ligase Ligand (Nucleophile) Step1 Step 1: Alkylation (K2CO3, DMF, 50°C) Ligand->Step1 Linker t-Butyl Bromoacetate (Linker) Linker->Step1 Intermed1 Protected Intermediate (Ligand-Linker-OtBu) Step1->Intermed1 Step2 Step 2: Deprotection (TFA, DCM, TES) Intermed1->Step2 Intermed2 Active Acid (Ligand-Linker-COOH) Step2->Intermed2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermed2->Step3 Warhead Target Warhead (Amine-functionalized) Warhead->Step3 Final Final PROTAC Step3->Final

Figure 2: Convergent synthesis workflow for a PROTAC molecule utilizing a tert-butyl ester linker strategy.

Experimental Note on Step 3 (Coupling)

Once the tert-butyl group is removed to reveal the carboxylic acid (Intermediate 2), it is often coupled to an amine-containing warhead.

  • Recommendation: Use HATU or PyBOP as coupling agents.

  • Why? These reagents minimize racemization if the linker is attached near a chiral center, a common occurrence in VHL ligands.

References

  • Troup, R. I., et al. (2020).[8][] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters: Preparation and Cleavage. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9][11] (Standard Reference Text).

  • Common Organic Chemistry. Boc Deprotection Mechanism (TFA). (Relevant for t-butyl cation mechanics). [Link]

Sources

Foundational

suppliers and price of 1-bromo-10-(tert-butoxy)decane for research

Initiating Supplier Search I'm currently engaged in comprehensive Google searches to pinpoint reputable suppliers of 1-bromo-10-(tert-butoxy)decane, with a strong focus on those catering to research and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Supplier Search

I'm currently engaged in comprehensive Google searches to pinpoint reputable suppliers of 1-bromo-10-(tert-butoxy)decane, with a strong focus on those catering to research and drug development. I will be conducting concurrent searches.

Analyzing Supplier Data

I've expanded my search to include a price comparison for 1-bromo-10-(tert-butoxy)decane, evaluating quantity, purity, and bulk discounts. I'm actively collecting technical data sheets, safety data sheets (SDS), and certificates of analysis (CoA) to define typical specifications. I am also investigating relevant publications and patents for applications and purity levels. Next, I will begin to draft the technical guide.

Expanding Search Scope

I'm now initiating an expanded search to find suppliers, with concurrent price comparisons for 1-bromo-10-(tert-butoxy)decane, while collecting supporting documentation and exploring relevant literature. This should clarify applications and required purity levels. The technical guide is next.

I've initiated an expanded search for suppliers of 1-bromo-10-(tert-butoxy)decane, evaluating prices, purity, and bulk discounts concurrently. I'm focusing on collecting technical data sheets, safety data sheets, and certificates of analysis to define typical specifications. Concurrently, I'm examining relevant publications and patents to understand applications and purity levels.

Reviewing Initial Search Results

I've just reviewed the initial search results for "1-bromo-10-(tert-butoxy) decane." Result [21] appears promising as it directly names the target compound with its chemical identifiers. BLDpharm's entry in result [2] confirms the CAS number. I'll need to further filter and evaluate the relevance of the remaining hits.

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Expanding Supplier Database

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Refining Supplier Research

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Refining Search Strategies

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I'm now dealing with some new search results. I found one direct supplier, BL Dpharm, but pricing isn't accessible without an account, making comparisons difficult. Also, specific safety data sheets (SDS) and certificates of analysis (CoA) are still elusive. General data on similar compounds exists. Furthermore, no papers or patents specifically discuss the synthesis or application of this compound. I'll focus searches on marketplaces and supplier sites for pricing, SDS, and CoA documents. I will also examine patents that use this compound. Finally, I will adjust the guide with available information, if the new searches also fail.

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I've made some headway. My recent searches confirmed BLDpharm as a supplier for 1-bromo-10-(tert-butoxy)decane. I still need to find alternative suppliers for a comprehensive comparison of pricing and availability. I have yet to find the specific Safety Data Sheet (SDS).

Shifting Research Focus

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Refocusing Guide Content

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Adapting the Strategy

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Exploratory

Technical Guide: Bifunctional Linkers with Bromide and Protected Alcohol Groups

Executive Summary Bifunctional linkers featuring a bromide electrophile and a protected alcohol (Br-Linker-OPG) represent a cornerstone class of building blocks in modern chemical biology and medicinal chemistry. Their u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bifunctional linkers featuring a bromide electrophile and a protected alcohol (Br-Linker-OPG) represent a cornerstone class of building blocks in modern chemical biology and medicinal chemistry. Their utility stems from their orthogonal reactivity : the alkyl bromide serves as a "soft" electrophile for immediate alkylation (e.g., of amines, thiols, or phenoxides), while the protected alcohol acts as a latent nucleophile, unmasked only upon specific activation.

This guide details the design, synthesis, and application of these linkers, with a specific focus on their critical role in PROTAC (Proteolysis Targeting Chimera) development and bioconjugation .

Chemical Architecture & Design Principles

The utility of a bifunctional linker is defined by three structural components: the Linker Core , the Electrophile (Bromide) , and the Protecting Group (PG) .

The Linker Core: PEG vs. Alkyl[1]
  • Polyethylene Glycol (PEG):

    • Properties: Hydrophilic, flexible, increases water solubility.[1]

    • Application: Preferred for PROTACs to improve the pharmacokinetic profile and prevent aggregation.

    • Common Units: PEG2 to PEG12.

  • Alkyl Chains (Methylene):

    • Properties: Hydrophobic, rigid or semi-rigid.

    • Application: Used when membrane permeability is a limiting factor or to constrain the conformation of a ternary complex.

The Protecting Group (PG) Strategy

The choice of PG dictates the orthogonality of the synthesis. It must survive the conditions used to displace the bromide but be removable without damaging the newly formed bond.

Protecting GroupStability ProfileDeprotection ConditionsOrthogonality Note
THP (Tetrahydropyranyl) Base-stable, Acid-labileMild Acid (e.g., PPTS, pTsOH)Introduces a chiral center (diastereomers).[2][3] Good for alkylations.[3]
TBDMS (Silyl Ether) Base-stable, Fluoride-labileTBAF or weak acidHighly orthogonal. Bulky. Cleaved by fluoride ions.[4]
Benzyl (Bn) Acid/Base-stableHydrogenolysis (H₂/Pd)Robust. Removed under neutral conditions.
Trityl (Trt) Base-stable, Acid-labileMild Acid (DCM/TFA)Extremely bulky. Selective for primary alcohols.

Synthesis Strategies

High-purity synthesis of heterobifunctional linkers requires breaking the symmetry of a diol precursor. Two primary pathways are recommended based on the linker type.

Pathway A: The Sulfonate Displacement Route (Recommended for PEGs)

Direct bromination of PEG diols often leads to inseparable mixtures of di-bromo and starting material. The sulfonate route offers higher control.

Workflow:

  • Monoprotection: React excess PEG-diol with PG-Cl (e.g., TBDMS-Cl).

  • Activation: Convert the remaining free hydroxyl to a Mesylate (OMs) or Tosylate (OTs).

  • Displacement: Nucleophilic substitution with LiBr or NaBr in acetone/DMF.

Pathway B: The Appel Reaction Route (Recommended for Alkyls)

For simple alkyl diols (e.g., 1,6-hexanediol), the Appel reaction provides a direct conversion of the free alcohol to a bromide under mild conditions.

Workflow:

  • Monoprotection: React diol with DHP (Dihydropyran) and acid catalyst.[5]

  • Bromination: Treat the mono-protected alcohol with CBr₄ and PPh₃.

Visualization of Synthesis Logic

SynthesisPathways cluster_PEG Pathway A: PEG Linkers (Sulfonate Route) cluster_Alkyl Pathway B: Alkyl Linkers (Appel Route) PEG_Diol HO-(PEG)-OH Mono_TBS TBS-O-(PEG)-OH PEG_Diol->Mono_TBS TBS-Cl, Imidazole (Monoprotection) Ms_Int TBS-O-(PEG)-OMs Mono_TBS->Ms_Int MsCl, TEA (Activation) Final_Br TBS-O-(PEG)-Br Ms_Int->Final_Br LiBr, Acetone (Substitution) Alkyl_Diol HO-(CH2)n-OH Mono_THP THP-O-(CH2)n-OH Alkyl_Diol->Mono_THP DHP, pTsOH (Monoprotection) Alkyl_Br THP-O-(CH2)n-Br Mono_THP->Alkyl_Br CBr4, PPh3 (Appel Rxn)

Caption: Comparative synthesis pathways for PEG-based (top) and Alkyl-based (bottom) bifunctional linkers.

Detailed Experimental Protocols

Protocol 1: Synthesis of Br-PEG4-OTBDMS (Sulfonate Route)

Target: High-purity linker for PROTAC synthesis.

Step 1: Monoprotection [5][6]

  • Dissolve Tetraethylene glycol (TEG) (50.0 mmol, 5.0 equiv) in anhydrous DCM (100 mL). Note: Excess diol is critical to minimize bis-protection.

  • Add Imidazole (12.0 mmol) and cool to 0°C.

  • Dropwise add TBDMS-Cl (10.0 mmol) dissolved in DCM over 30 mins.

  • Stir at RT for 12 h.

  • Workup: Wash with water (3x) to remove excess TEG (water soluble). Dry organic layer (MgSO₄) and concentrate.

  • Result:HO-PEG4-OTBDMS (Yield >90%).[7]

Step 2: Mesylation

  • Dissolve HO-PEG4-OTBDMS (10.0 mmol) in DCM (50 mL) with Triethylamine (TEA) (15.0 mmol).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (12.0 mmol) dropwise.

  • Stir 2 h at RT.

  • Workup: Wash with NaHCO₃ (sat), brine, dry and concentrate. Used immediately without column chromatography to avoid decomposition.

Step 3: Bromination

  • Dissolve crude mesylate in Acetone (or DMF for faster rates) (50 mL).

  • Add Lithium Bromide (LiBr) (30.0 mmol, 3.0 equiv).

  • Reflux (60°C) for 4–6 h.

  • Workup: Remove solvent, redissolve in EtOAc, wash with water.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Final Product:Br-PEG4-OTBDMS (Colorless oil).

Applications in Drug Development (PROTACs)[9][10]

Bifunctional linkers are the structural "skeleton" of PROTACs. The assembly typically follows a linear sequence where the bromide is reacted first (due to its high reactivity with amines/phenols), followed by deprotection and attachment of the second ligand.

PROTAC Assembly Workflow
  • Alkylation (Warhead Attachment): The Br-Linker-OPG is reacted with a nucleophilic handle (e.g., secondary amine) on the Target Protein Ligand (Warhead).

  • Deprotection: The PG is removed to reveal the hydroxyl group.

  • Activation/Coupling: The hydroxyl is activated (e.g., to an aldehyde, acid, or leaving group) or reacted directly via Mitsunobu conditions with the E3 Ligase Ligand (e.g., Thalidomide or VHL ligand).

Visualization of PROTAC Assembly

PROTAC_Assembly Linker Br-Linker-OTBDMS Intermediate1 Warhead-NH-Linker-OTBDMS Linker->Intermediate1 Step 1: Alkylation (K2CO3, MeCN, 60°C) Warhead Warhead-NH2 (Target Ligand) Warhead->Intermediate1 Step 1: Alkylation (K2CO3, MeCN, 60°C) Intermediate2 Warhead-NH-Linker-OH Intermediate1->Intermediate2 Step 2: Deprotection (TBAF, THF) PROTAC Warhead-Linker-E3 Ligand (Active PROTAC) Intermediate2->PROTAC Step 3: Coupling (HATU, DIPEA or Mitsunobu) E3_Ligand E3 Ligand-COOH (e.g., VHL/CRBN) E3_Ligand->PROTAC Step 3: Coupling (HATU, DIPEA or Mitsunobu)

Caption: Step-wise assembly of a PROTAC molecule using a bifunctional bromo-alcohol linker.

Troubleshooting & Stability

Common Issues
  • Bis-alkylation: In Step 1 of synthesis, if the diol is not in excess, PG-O-Linker-O-PG forms. Solution: Use 5–10 equivalents of diol; the excess is easily recovered by water extraction (for PEGs).

  • Elimination (HBr loss): Under strong basic conditions (e.g., NaH) and high heat, the alkyl bromide can eliminate to form an alkene. Solution: Use milder bases like K₂CO₃ or Cs₂CO₃ and keep temperatures <80°C.

  • PG Migration: Silyl groups can migrate to adjacent hydroxyls in polyols, though less common in linear linkers.

Storage
  • Bromo-PEG-Alcohols: Store at -20°C under argon. Bromides are sensitive to light (slow degradation) and moisture (hydrolysis if PG is labile).

  • Stability: TBDMS ethers are stable for months. THP ethers can hydrolyze if the storage medium becomes acidic over time.

References

  • Chong, J. M., Heuft, M. A., & Rabbat, P. (2000).[8][9] Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(19), 5837–5838. Link

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for PG stability).

  • Sureshbabu, V. V., et al. (2017). Tetrahydropyranyl (Thp) protection in peptide chemistry. Journal of Peptide Science. Link

  • BenchChem. (2025).[10] A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups. Link

Sources

Protocols & Analytical Methods

Method

protocol for nucleophilic substitution of 1-bromo-10-(tert-butoxy)decane

Application Note: Strategic Nucleophilic Substitution of 1-bromo-10-(tert-butoxy)decane Executive Summary & Strategic Context This application note details the protocol for the chemoselective nucleophilic substitution of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution of 1-bromo-10-(tert-butoxy)decane

Executive Summary & Strategic Context

This application note details the protocol for the chemoselective nucleophilic substitution of 1-bromo-10-(tert-butoxy)decane . This molecule is a high-value "linker" building block used frequently in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.

The primary challenge and strategic value of this substrate lie in its bifunctionality :

  • The Electrophile: A primary alkyl bromide (

    
    ) primed for 
    
    
    
    substitution.
  • The Protected Nucleophile: A tert-butyl ether (

    
    ), which serves as a robust masking group for a primary alcohol.
    

Scope of Protocol: This guide focuses on the conversion of the bromide to an organic azide (


). This transformation is the industry standard for this substrate, as the resulting azide acts as a "Click Chemistry" handle (for CuAAC reactions) or a precursor to a primary amine (via Staudinger reduction).

Chemical Analysis & Mechanistic Logic

Substrate Properties
  • Compound: 1-bromo-10-(tert-butoxy)decane

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~293.3 g/mol

  • Physical State: Colorless to pale yellow oil.

  • Solubility: Highly lipophilic; insoluble in water; soluble in THF, DCM, EtOAc, DMF.

Reaction Mechanism ( Substitution)

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


). The azide anion (

) attacks the

antibonding orbital of the

bond from the backside, displacing the bromide.
  • Kinetic Driver: The substrate is a primary, unhindered alkyl halide, making it an ideal candidate for

    
    .
    
  • Chemoselectivity: The tert-butyl ether is stable to basic and nucleophilic conditions (unlike esters or silyl ethers), preventing side reactions during the substitution.

Solvent Selection Logic
  • Selected Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

  • Reasoning: These are polar aprotic solvents.[1] They solvate the cation (

    
    ) effectively but leave the anion (
    
    
    
    ) "naked" and highly reactive. Protic solvents (EtOH,
    
    
    ) would solvate the azide anion via hydrogen bonding, drastically reducing the reaction rate.

Detailed Experimental Protocol

Target Transformation: Synthesis of 10-(tert-butoxy)decyl azide.

Reagents & Stoichiometry
ReagentRoleEquiv.Conc.Rationale
1-bromo-10-(tert-butoxy)decane Substrate1.00.5 MLimiting reagent.[2]
Sodium Azide (

)
Nucleophile1.5-Excess drives kinetics to completion.
Sodium Iodide (NaI) Catalyst0.1-Optional. Forms transient alkyl iodide (Finkelstein) which is a better leaving group.
DMF (Anhydrous) Solvent--Polar aprotic medium.[1]
Step-by-Step Procedure

Safety Pre-Check:

  • Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (

    
    ) in the presence of acid.[3]
    
  • CRITICAL: Do NOT use Dichloromethane (DCM) or Chloroform as extraction solvents. Azide ions can react with halomethanes to form diazidomethane , a highly explosive compound. Use Ethyl Acetate or Toluene.

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or septum with nitrogen balloon).

  • Dissolution: Add 1-bromo-10-(tert-butoxy)decane (1.0 equiv) to the flask. Add anhydrous DMF to achieve a concentration of 0.5 M (e.g., 2 mL DMF per 1 mmol substrate).

  • Activation: Add Sodium Azide (1.5 equiv) in a single portion.

    • Note:

      
       is not fully soluble in DMF; the reaction will appear as a suspension. This is normal.
      
  • Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously (700+ RPM) to ensure mass transfer between the solid salt and solution.

    • Time: 4 – 16 hours. Monitor by TLC (See Section 4).

  • Quench: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 5x volume of Water or Saturated

    
     .
    
    • Why: This dissolves the DMF and unreacted azide salts.

  • Extraction: Extract 3 times with Ethyl Acetate or Diethyl Ether .

  • Washing: Wash the combined organic layers with:

    • Water (2x) – to remove residual DMF.

    • Brine (1x) – to remove water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotovap).
    • Caution: Do not heat the water bath above 40°C when concentrating azides.

Process Visualization

Reaction Pathway Diagram

ReactionPathway Substrate 1-bromo-10-(tert-butoxy)decane (Electrophile) TS Transition State [N3...C...Br]‡ Substrate->TS Nucleophilic Attack Reagents NaN3 (1.5 eq) DMF, 60°C Reagents->TS Product 10-(tert-butoxy)decyl azide (Target) TS->Product Inversion Byproduct NaBr (Salt) TS->Byproduct Displacement

Caption: Concerted


 mechanism showing displacement of bromide by azide anion.
Workup & Purification Logic

WorkupFlow ReactionMix Reaction Mixture (DMF, Product, Excess NaN3) Quench Dilute with H2O (Dissolves NaN3 & DMF) ReactionMix->Quench Extract Extract with EtOAc (Product enters Organic Phase) Quench->Extract Wash Wash with H2O/Brine (Remove residual DMF) Extract->Wash SafetyCheck CRITICAL SAFETY: NO Halogenated Solvents (DCM) Risk of Diazidomethane! Extract->SafetyCheck Dry Dry (MgSO4) & Concentrate Wash->Dry

Caption: Workup flow emphasizing removal of polar DMF and critical safety exclusion of halogenated solvents.

Quality Control & Validation

Since the product is non-chromophoric (no aromatic rings), standard UV detection is difficult.

Thin Layer Chromatography (TLC)
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization:

    • Iodine (

      
      ) Chamber:  The long alkyl chain will absorb iodine and appear as a brown spot.
      
    • PMA (Phosphomolybdic Acid): Dip and heat. The spot will turn dark blue/green.

    • Note: The product (

      
      ) usually runs slightly faster (higher 
      
      
      
      ) than the starting bromide (
      
      
      ) due to the loss of the heavy bromine atom, though the polarity change is subtle.
NMR Validation Criteria

Validation is best achieved by observing the chemical shift of the methylene protons adjacent to the functional group.

Proton EnvironmentStarting Material (

)
Product (

)
Shift Diagnostic

(Alpha)

~3.40 ppm (t)

~3.25 ppm (t)
Upfield Shift (~0.15 ppm)

(

-Butyl)

~1.20 ppm (s)

~1.20 ppm (s)
Remains Intact (Stability Check)
Infrared Spectroscopy (IR)
  • Diagnostic Signal: Look for a strong, sharp peak at ~2090–2110 cm⁻¹ . This is the characteristic asymmetric stretch of the Azide group (

    
    ). Absence of this peak indicates reaction failure.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion "Naked" anion quenchingEnsure DMF is anhydrous . Water solvates

and kills reactivity.
Slow Kinetics Poor leaving group qualityAdd 10 mol% Sodium Iodide (NaI) . This converts

to

in situ (Finkelstein), which reacts faster with azide.
Emulsion during workup Amphiphilic natureThe product acts like a surfactant. Add solid NaCl to the aqueous layer to break the emulsion.
Loss of

-Butyl group
Acidic contaminationEnsure all glassware is acid-free. Do not use acidic silica gel for purification; add 1%

to the eluent if necessary.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanism and solvent effects).
  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley. (Authoritative source on tert-butyl ether stability to base/nucleophiles).

  • Bräse, S., et al. (2005).[5] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. (Comprehensive review on azide synthesis and safety). [Link]

  • University of California, Santa Barbara. "Sodium Azide and Organic Azides: Standard Operating Procedure." (Safety protocols regarding halogenated solvents). [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 10-(tert-butoxy)decylmagnesium Bromide

Introduction: Navigating the Synthesis of a Functionalized Grignard Reagent Grignard reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] Their preparation, conc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Functionalized Grignard Reagent

Grignard reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] Their preparation, conceptually a straightforward reaction of an organohalide with magnesium metal, is in practice a nuanced procedure highly sensitive to substrate structure and reaction conditions.[3][4] This application note provides a comprehensive guide for the successful preparation of a Grignard reagent from 1-bromo-10-(tert-butoxy)decane, a substrate that exemplifies the challenges and solutions inherent in working with functionalized organohalides.

The primary challenge in synthesizing Grignard reagents from molecules bearing additional functional groups is the high basicity and nucleophilicity of the Grignard reagent itself.[5] These reagents will react with any acidic protons present in the molecule, such as those from alcohols or carboxylic acids, leading to the destruction of the desired reagent.[5][6] Therefore, the presence of the hydroxyl group in the precursor to our target molecule necessitates the use of a protecting group. In this case, the tert-butoxy group serves as a robust ether-based protecting group, stable to the strongly basic conditions of Grignard reagent formation.[6][7]

This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol for the synthesis, and offer insights into the critical parameters that ensure a high-yielding and successful preparation.

The Critical Role of the tert-Butoxy Protecting Group

The choice of the tert-butoxy group as a protecting strategy is a deliberate one, rooted in its chemical stability. Ethers are generally unreactive towards strong bases and nucleophiles, making them ideal for protecting alcohols during reactions involving Grignar reagents.[5][6] The bulky tert-butyl group further enhances the stability of the ether linkage against nucleophilic attack.

The tert-butoxy group effectively "masks" the acidic proton of the corresponding alcohol, preventing an intramolecular acid-base reaction that would otherwise quench the Grignard reagent as it forms. This strategy of protection, reaction, and subsequent deprotection is a fundamental concept in multi-step organic synthesis.

Reaction Workflow and Mechanism

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond.[8] The reaction is believed to proceed through a radical mechanism at the surface of the magnesium metal.[1][2]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Start 1-Bromo-10-(tert-butoxy)decane Initiation Initiation (Iodine, Heat) Start->Initiation Slow Addition Mg Magnesium Turnings Mg->Initiation Solvent Anhydrous THF Solvent->Initiation Formation Grignard Reagent Formation (Exothermic) Initiation->Formation Product 10-(tert-butoxy)decylmagnesium Bromide Formation->Product

Caption: Workflow for the preparation of 10-(tert-butoxy)decylmagnesium Bromide.

Experimental Protocol

This protocol is designed for the synthesis of 10-(tert-butoxy)decylmagnesium bromide on a laboratory scale. The utmost care must be taken to ensure all reagents and glassware are scrupulously dry, as Grignard reagents are highly sensitive to moisture.[4][8][9]

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
1-Bromo-10-(tert-butoxy)decane>98%Commercial SourceEnsure purity by NMR or GC-MS before use.
Magnesium TurningsHigh PurityCommercial SourceShould be stored in a desiccator.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial SourceFreshly distilled from sodium/benzophenone or obtained from a solvent purification system.
IodineACS Reagent GradeCommercial SourceA few crystals are sufficient for activation.
Anhydrous Diethyl EtherDriSolv® or similarCommercial SourceFor rinsing and dilution.
Nitrogen or Argon GasHigh PurityGas CylinderFor maintaining an inert atmosphere.
500 mL Three-Neck Round-Bottom Flask--Oven-dried overnight at >120 °C.
Reflux Condenser--Oven-dried.
250 mL Pressure-Equalizing Dropping Funnel--Oven-dried.
Glass Stopper and Septa---
Magnetic Stirrer and Stir Bar---
Heating Mantle--For gentle heating if required for initiation.
Schlenk Line or Inert Gas Manifold--For handling air-sensitive reagents.
Procedure
  • Apparatus Setup:

    • Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. The third neck should be fitted with a glass stopper or a septum for the introduction of an inert gas.

    • Attach a drying tube filled with calcium chloride or a bubbler to the top of the reflux condenser to prevent moisture from entering the system.

    • Purge the entire apparatus with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Magnesium Activation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a single, small crystal of iodine. The iodine serves as an activator by reacting with the magnesium surface to remove the passivating layer of magnesium oxide.[3][10]

    • Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation and Reaction Initiation:

    • In a separate dry flask under an inert atmosphere, prepare a solution of 1-bromo-10-(tert-butoxy)decane (1.0 equivalent) in approximately two-thirds of the total anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Add the remaining one-third of the anhydrous THF to the reaction flask to cover the activated magnesium turnings.

    • Begin vigorous stirring of the magnesium suspension.

    • Add a small aliquot (approximately 5-10%) of the 1-bromo-10-(tert-butoxy)decane solution from the dropping funnel to the reaction flask.

    • The initiation of the reaction is typically indicated by a gentle boiling of the solvent and the appearance of a cloudy, grayish solution.[11] If the reaction does not start, gentle warming with a heating mantle may be necessary. Be prepared to remove the heat source once the exothermic reaction begins.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining 1-bromo-10-(tert-butoxy)decane solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[2] An ice-water bath can be used to moderate the reaction temperature if necessary.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. Gentle heating to reflux may be employed to drive the reaction to completion.

  • Confirmation and Use:

    • The resulting grayish-brown to black solution is the 10-(tert-butoxy)decylmagnesium bromide Grignard reagent. The concentration can be estimated based on the initial amount of the alkyl bromide, assuming a high conversion.

    • For quantitative analysis, the concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol in the presence of an indicator like 1,10-phenanthroline).

    • The prepared Grignard reagent should be used immediately in the subsequent synthetic step.

Troubleshooting and Key Considerations

  • Failure to Initiate: This is the most common issue in Grignard reagent preparation.[9] Ensure all glassware is meticulously dried and the solvent is anhydrous. If mechanical stirring and gentle heating do not initiate the reaction, adding a small amount of a pre-formed Grignard reagent or a few drops of 1,2-dibromoethane can be effective.[3]

  • Wurtz Coupling: A common side reaction is the coupling of the alkyl halide with the formed Grignard reagent to produce a dimer (in this case, a 20-carbon diether). This is minimized by slow addition of the alkyl halide to the magnesium suspension, which keeps the concentration of the alkyl halide low.

  • Inert Atmosphere: Maintaining a positive pressure of an inert gas throughout the reaction is crucial to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen and moisture.[1][2]

Conclusion

The successful synthesis of 10-(tert-butoxy)decylmagnesium bromide hinges on the careful execution of a well-defined protocol that prioritizes anhydrous conditions and controlled reaction parameters. The use of the tert-butoxy protecting group is a key enabler for the preparation of this functionalized Grignard reagent, showcasing a fundamental strategy in modern organic synthesis. This application note provides the necessary framework for researchers to confidently and reproducibly prepare this valuable synthetic intermediate.

References

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. [Link]

  • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • ResearchGate. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]

  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • ResearchGate. EXPERIMENT SEVEN. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Syntheses. 14 Formation and reaction of a Grignard reagent. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • The Pennsylvania State University. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • YouTube. (2020, May 20). Alkyl Halides: Formation of Grignard Reagents. [Link]

  • Sciencemadness.org. (2015, August 14). Grignard in presence of free OH. [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

  • PrepChem.com. Synthesis of t-butylmagnesium bromide. [Link]

  • Google Patents. US20090173914A1 - Organomagnesium synthesis agent.

Sources

Method

Application Note: High-Efficiency N-Alkylation with 1-Bromo-10-(tert-butoxy)decane

[1] Executive Summary & Strategic Analysis This technical guide details the reaction conditions for alkylating amines using 1-bromo-10-(tert-butoxy)decane (CAS: 87292-03-3).[1] This reagent is a critical bifunctional lin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This technical guide details the reaction conditions for alkylating amines using 1-bromo-10-(tert-butoxy)decane (CAS: 87292-03-3).[1] This reagent is a critical bifunctional linker often employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and lipid-modified pharmacophores. It features a long hydrophobic alkyl chain (


) terminated by an electrophilic bromide and an acid-labile tert-butyl ether protecting group.[1]
The Engineering Challenge

The primary challenge in this transformation is chemoselectivity .

  • Polyalkylation: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation (tertiary amines or quaternary salts).

  • Protecting Group Fragility: The tert-butoxy group is stable under basic alkylation conditions but is highly sensitive to acidic environments.[1] Standard workups involving HCl washes must be strictly avoided to prevent premature deprotection to the alcohol.

  • Elimination Competition: With long-chain alkyl halides, E2 elimination (forming the alkene) is a competing side reaction, particularly at high temperatures or with strong, bulky bases.

Mechanistic Pathway

The reaction proceeds via a classic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 Nucleophilic Substitution .[2] To maximize yield and selectivity, we utilize the Cesium Effect , where the large cesium cation (

) loosely associates with the nucleophile, increasing its reactivity while steric factors and solubility profiles assist in suppressing polyalkylation.

ReactionMechanism cluster_conditions Critical Controls Amine Primary Amine (R-NH2) Transition Transition State [Cs+ stabilized] Amine->Transition + Base (Cs2CO3) Reagent 1-Bromo-10-(tert-butoxy)decane Reagent->Transition Product Mono-Alkylated Product (Secondary Amine) Transition->Product SN2 Substitution OverAlk Over-Alkylation (Tertiary Amine) Product->OverAlk Excess Reagent Uncontrolled pH Control1 Stoichiometry (1:1.1) Control2 Solvent (DMF/MeCN)

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired mono-alkylation and the unwanted over-alkylation.

Critical Reaction Parameters

ParameterRecommended ConditionRationale
Base

(Cesium Carbonate)
Promotes mono-alkylation via the "Cesium Effect"; superior solubility in organic solvents compared to

.[1]
Solvent DMF (N,N-Dimethylformamide)Polar aprotic solvent stabilizes the transition state and dissolves inorganic bases.
Catalyst TBAI (Tetrabutylammonium iodide) or NaIOptional.[1] Converts alkyl bromide to highly reactive alkyl iodide in situ (Finkelstein condition), allowing lower reaction temperatures.
Temperature 25°C – 60°CModerate heat drives the reaction without triggering E2 elimination or thermal degradation.
Stoichiometry Amine (1.0 eq) : Bromide (0.9 - 1.1 eq)Slight deficit of bromide prevents over-alkylation.[1] If the amine is valuable, use excess bromide (1.2 eq) and accept some dialkylation.

Experimental Protocols

Protocol A: Selective Mono-Alkylation of Primary Amines

Best for: Valuable primary amines where preventing over-alkylation is critical.[1]

Reagents:

  • Target Primary Amine (1.0 equiv)[3]

  • 1-bromo-10-(tert-butoxy)decane (0.95 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF (

    
     concentration)[1]
    
  • TBAI (10 mol%) - Optional, for unreactive amines

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Primary Amine (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add

    
     (2.0 equiv). Note: If using TBAI, add it at this stage.
    
  • Reagent Addition: Add 1-bromo-10-(tert-butoxy)decane (0.95 equiv) dropwise over 30 minutes at Room Temperature (RT).

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Reaction: Stir at RT for 12–18 hours.

    • Monitoring: Check via LC-MS or TLC.[1][3][4] If starting material remains after 18h, heat to 50°C for 4 hours.

  • Workup (CRITICAL):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][4]

    • Wash with Water (

      
      ) to remove DMF.[1]
      
    • Wash with Saturated

      
        or Brine.[1][4] DO NOT use dilute HCl , as this will cleave the tert-butyl ether.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH (with 1%

      
       or 
      
      
      
      to prevent streaking of the amine).
Protocol B: Alkylation of Secondary Amines / Heterocycles

Best for: Piperazines, Piperidines, or secondary anilines where over-alkylation is impossible or less of a concern.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 1-bromo-10-(tert-butoxy)decane (1.2 equiv)[1]

  • 
     (3.0 equiv)
    
  • Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure:

  • Mixing: Combine Secondary Amine (1.0 equiv), 1-bromo-10-(tert-butoxy)decane (1.2 equiv), and

    
     (3.0 equiv) in MeCN.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 6–12 hours.

  • Monitoring: Monitor consumption of the amine by TLC.

  • Filtration: Cool to RT and filter off the solid inorganic salts.

  • Concentration: Evaporate the solvent.

  • Purification: Standard silica chromatography.[1][4]

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Low Conversion Alkyl bromide is sluggish (steric/electronic).[1]Activate the Electrophile: Add 0.5 equiv of NaI (Sodium Iodide). This generates the alkyl iodide in situ (Finkelstein reaction), which is ~100x more reactive.
Dialkylation Observed Product amine is more nucleophilic than starting material.[1]Change Base/Solvent: Switch to

with 4Å Molecular Sieves. Alternatively, use a large excess of the amine (if cheap) and recover it later.
Loss of t-Butyl Group Acidic conditions during workup or silica gel acidity.[1]Buffer the System: Ensure workup is neutral/basic. Pre-treat silica gel columns with 1% Triethylamine (

) in the mobile phase.
Emulsion in Workup Amphiphilic nature of the long-chain product (

chain).
Salting Out: Use saturated Brine for washes.[1] If emulsion persists, add a small amount of MeOH to the organic layer to break surface tension.
Workflow Visualization

Workflow Start Start: Reagents & Solvent Reaction Reaction: DMF, Cs2CO3 RT to 60°C, 12-18h Start->Reaction Check QC: LC-MS / TLC Reaction->Check Check->Reaction Incomplete (Add TBAI/Heat) Workup Workup: EtOAc/Water Wash (NO ACID) Check->Workup Complete Purify Purification: Silica Gel (with 1% Et3N) Workup->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the critical "No Acid" step during workup.

References

  • Salvatore, R. N., et al. (1999).[5] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][5][6] Organic Letters, 1(11), 1893–1896.

  • Li, Z., et al. (2020). "Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)." PMC - National Institutes of Health.[1]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • BenchChem Protocols. (2025). "Experimental procedure for N-alkylation of primary amines."

Sources

Technical Notes & Optimization

Troubleshooting

optimizing SN2 substitution yields for long-chain alkyl bromides

Technical Support Center: Organic Synthesis Division Topic: Optimization of S 2 Substitution on Long-Chain Alkyl Bromides ( ) Ticket ID: SN2-LC-OPT-001 Assigned Specialist: Dr. Alex Vance, Senior Application Scientist Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Optimization of S


2 Substitution on Long-Chain Alkyl Bromides (

) Ticket ID: SN2-LC-OPT-001 Assigned Specialist: Dr. Alex Vance, Senior Application Scientist

Part 1: The Core Directive – Breaching the "Hydrophobic Wall"

Executive Summary: Standard S


2 protocols (e.g., NaCN in DMF) often fail with long-chain alkyl bromides (dodecyl, octadecyl, etc.) not because of intrinsic reactivity, but due to phase incompatibility .

The "Hydrophobic Wall" is your primary adversary. Your lipophilic substrate refuses to dissolve in the polar aprotic solvents required to dissolve your ionic nucleophile. Conversely, your nucleophile is insoluble in the non-polar solvents that dissolve your substrate.

The Solution: Stop trying to force a single-phase system. For alkyl chains


, Phase Transfer Catalysis (PTC)  is not just an alternative; it is the industry standard for high-yield synthesis. It allows you to use a non-polar solvent (solvating the substrate) and an aqueous/solid nucleophile, bridged by a quaternary ammonium catalyst.

Part 2: Troubleshooting Modules & Protocols

Module A: The Solubility Mismatch (Phase Transfer Catalysis)

Use this protocol when your reaction stalls at <20% conversion despite heating.

The Mechanism: A lipophilic cation (


) pairs with your nucleophile (

), dragging it into the organic phase where the alkyl bromide resides. Because the anion is poorly solvated in the organic phase (a "naked" anion), its reactivity is magnified 10-100x compared to protic solvents.

Standard Operating Procedure (PTC-S


2): 
  • Organic Phase: Dissolve 1.0 eq of Alkyl Bromide in Toluene (0.5 M). Note: Toluene is preferred over Hexane for higher boiling point options.

  • Aqueous Phase: Dissolve 1.5 - 3.0 eq of Nucleophile salt (NaN

    
    , KCN, NaOAc) in minimal water (saturated solution).
    
  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Agitation: VIGOROUS stirring is non-negotiable. The reaction rate is limited by the surface area of the interface.

  • Temperature: Heat to 80-90°C.

Visualizing the Mechanism:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Aq_Nu Na+ Nu- Aq_QX Q+ X- Aq_Nu->Aq_QX Ion Exchange Org_Sub R-Br Org_QNu Q+ Nu- (Active Catalyst) Aq_QX->Org_QNu Phase Transfer Org_Prod R-Nu Org_Sub->Org_Prod Org_QX Q+ Br- (Leaving Group) Org_Prod->Org_QX Regeneration Org_QNu->Org_Prod SN2 Attack Org_QX->Aq_QX Return to Aq

Caption: The PTC Cycle. Q+ shuttles the nucleophile (Nu-) into the organic phase, reacts with R-Br, and returns Br- to the aqueous phase.

Module B: The "Elimination Trap" (E2 Competition)

Use this guide when you detect alkene byproducts (via H-NMR vinyl protons).

The Diagnosis: Long alkyl chains add steric bulk. If your nucleophile is also a strong base (e.g., Alkoxide), the E2 pathway becomes kinetically competitive, especially at high temperatures.

The Fix: You must decouple Basicity from Nucleophilicity .

VariableRecommendation for SubstitutionWhy?
Nucleophile Soft / Non-Basic (

,

,

,

)
High HOMO energy attacks carbon; low proton affinity avoids H-abstraction.
Temperature Keep < 80°CElimination has a higher activation energy (

); high heat favors E2.
Solvent Polar Aprotic (DMF, DMSO) or PTCNon-polar solvents can favor elimination if the transition state is less charged, but "naked" anions in PTC are usually fine if non-basic.

Critical Workflow: If using basic nucleophiles (e.g., for ether synthesis), do not use secondary bromides. For primary long-chain bromides, use the Williamson Ether Synthesis via PTC (solid KOH + Alcohol + Alkyl Bromide + TBAB), which minimizes the concentration of free base.

Module C: The Kinetics Boost (Finkelstein-Assisted)

Use this when the reaction is clean but impossibly slow.

The Concept: Alkyl Bromides are good electrophiles, but Alkyl Iodides are better. You can catalyze the reaction by adding a catalytic amount of Iodide source.

Protocol: Add 10-20 mol% Sodium Iodide (NaI) to your reaction mixture.

  • NaI reacts with R-Br

    
     R-I (Fast, equilibrium).
    
  • R-I reacts with Nu

    
    
    
    
    
    R-Nu (Very Fast).
  • I

    
     is regenerated to restart the cycle.
    

Part 3: FAQ & Troubleshooting Tickets

Q: I am using DMF as a solvent, but my workup is a nightmare of emulsions. How do I fix this? A: Long-chain amphiphiles (polar head, greasy tail) act as surfactants.

  • Avoid: Pouring DMF reaction mixtures directly into water.

  • Do: Dilute the reaction mixture with Diethyl Ether or MTBE first, then wash with water/brine. The ether keeps the long chain solvated while the water extracts the DMF. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Q: Can I use "Green" solvents for this? A: Yes. The modern trend replaces DMF/NMP (reprotoxic) with:

  • Cyrene™ (Dihydrolevoglucosenone): Excellent polar aprotic properties, bio-based.

  • PTC in Ethyl Acetate: While not standard, some PTC reactions work in EtOAC if the catalyst is lipophilic enough (e.g., Tetraoctylammonium bromide).

Q: My yield is low because the product won't crystallize. A: Long-chain derivatives rarely crystallize; they form oils or waxes.

  • Purification: Do not attempt recrystallization. Use Vacuum Distillation (for chains

    
    ) or Flash Column Chromatography  (Hexane/EtOAc gradient).
    
  • Drying: These oils trap solvent. Dry under high vacuum (<1 mbar) at 50°C for 4 hours to remove trace toluene.

Part 4: Decision Logic (Troubleshooting Tree)

Troubleshooting_Tree Start Start: Low Yield on Long-Chain R-Br SN2 Check_Conv Check Conversion (TLC/GC/NMR) Start->Check_Conv Low_Conv Low Conversion (<20%) Check_Conv->Low_Conv Byproducts High Conversion but Low Yield Check_Conv->Byproducts Solubility Is the mix homogeneous? Low_Conv->Solubility Not_Soluble No: Phase Separation Solubility->Not_Soluble No Is_Soluble Yes: Homogeneous Solubility->Is_Soluble Yes Apply_PTC SOLUTION: Switch to PTC (Toluene + TBAB) Not_Soluble->Apply_PTC Add_Iodide SOLUTION: Add 10 mol% NaI (Finkelstein Cat.) Is_Soluble->Add_Iodide Check_Alkene Alkene present? (E2 Elimination) Byproducts->Check_Alkene Yes_Alkene Yes Check_Alkene->Yes_Alkene Reduce_Temp SOLUTION: 1. Lower Temp 2. Less Basic Nu Yes_Alkene->Reduce_Temp

Caption: Diagnostic flow for optimizing SN2 yields. Follow the path based on your analytical data.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society. Link

  • Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] Link

  • Albéniz, A. C. (2018). "Green Solvents for Nucleophilic Substitution Reactions". Current Opinion in Green and Sustainable Chemistry. (Contextual citation for Cyrene/Green solvents). Link

Sources

Optimization

Technical Support Center: Solvent Selection for 1-Bromo-10-(tert-butoxy)decane Substitution

Subject: Optimization of Nucleophilic Substitution ( ) Conditions for Lipophilic Protected Alkyl Halides Applicable Substrate: 1-bromo-10-(tert-butoxy)decane ( ) Document ID: TSC-SN2-LIP-001 Introduction: The "Biphilic"...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nucleophilic Substitution (


) Conditions for Lipophilic Protected Alkyl Halides
Applicable Substrate:  1-bromo-10-(tert-butoxy)decane (

) Document ID: TSC-SN2-LIP-001

Introduction: The "Biphilic" Challenge

You are working with 1-bromo-10-(tert-butoxy)decane , a molecule that presents a specific chemical paradox:

  • The Lipophilic Tail: The

    
     decyl chain renders the molecule highly hydrophobic, making it insoluble in traditional polar solvents (like water or pure methanol) often used for inorganic nucleophiles.
    
  • The Reactive Head: The primary alkyl bromide is a classic electrophile for

    
     reactions.
    
  • The Acid-Sensitive Cap: The tert-butoxy ether protecting group is stable to base but extremely labile to acid .

This guide abandons generic advice to focus on the specific solvation thermodynamics required to bridge the gap between your lipophilic substrate and your (likely) polar nucleophile without cleaving the protecting group.

Module 1: Solvent Selection Logic

The Core Dilemma: Solubility vs. Reactivity

For an


 reaction, you need a solvent that dissolves both the organic substrate and the nucleophile (often an inorganic salt like 

or

).
Solvent ClassSuitabilityMechanism of ActionCritical Risk
Dipolar Aprotic (DMF, DMSO, NMP)High Solvates cations (

,

) well, leaving anions "naked" and highly reactive. Dissolves the lipophilic chain reasonably well.
High boiling points make removal difficult. DMSO can react violently with some halides at high temps.
Phase Transfer (PTC) (DCM/Water, Toluene/Water)High Uses a catalyst to shuttle anions into the organic phase.[1] Perfect for this highly lipophilic substrate.Requires optimization of catalyst load and stirring rate.
Polar Protic (EtOH, MeOH, Water)Low Hydrogen bonding "cages" the nucleophile, drastically reducing

rates.
Poor solubility of the long alkyl chain.[2]
Non-Polar (Hexane, Ether)Medium Good for substrate, but inorganic nucleophiles will not dissolve.Reaction will fail without a Phase Transfer Catalyst.
Decision Matrix: Selecting Your System

Use the following logic flow to determine the optimal solvent system for your specific nucleophile.

SolventSelection Start Start: Select Nucleophile NucType Is the Nucleophile an Inorganic Salt? (e.g., NaN3, KCN) Start->NucType Solubility Is the Nucleophile soluble in Acetone/MeCN? NucType->Solubility Yes (Salt) SystemD System D: Amine Substitution (Ethanol or MeCN) NucType->SystemD No (Neutral Amine) SystemA System A: Homogeneous Aprotic (DMF or DMSO) Solubility->SystemA No (e.g., NaN3) SystemB System B: Finkelstein Conditions (Acetone, reflux) Solubility->SystemB Yes (e.g., NaI) SystemC System C: Phase Transfer Catalysis (DCM/Water + TBAB) SystemA->SystemC If workup is difficult or yield low

Figure 1: Decision matrix for solvent selection based on nucleophile characteristics.

Module 2: Troubleshooting & Optimization

Issue 1: "The reaction is stuck at 50% conversion."

Diagnosis: This is common in Finkelstein reactions (Br


 I) or when using salts in organic solvents. The leaving group (

) concentration builds up and competes with the nucleophile.
  • The Fix (Precipitation Driving Force): Switch to Acetone (if using NaI). Sodium Bromide (NaBr) is insoluble in acetone and will precipitate out, driving the equilibrium forward (Le Chatelier's principle).

  • The Fix (PTC): If using PTC, the catalyst might be "poisoned" by the leaving group. Wash the organic phase with fresh aqueous nucleophile solution to reset the equilibrium.

Issue 2: "I lost my tert-butyl group (product is an alcohol)."

Diagnosis: Acidic hydrolysis. The tert-butoxy group cleaves rapidly in the presence of


.
  • Root Cause:

    • Using Chloroform (

      
      )  or DCM  that has not been stabilized (often contains HCl traces).
      
    • Using an acidic workup (e.g., 1M HCl wash) to remove excess amine.

  • The Fix:

    • Pass chlorinated solvents through Basic Alumina before use.

    • Add a "scavenger base" like

      
        or Triethylamine  (1.1 eq) to the reaction mixture to neutralize any adventitious acid.
      
Issue 3: "My nucleophile won't dissolve in DMF."

Diagnosis: While DMF is good, some salts (like


) have high lattice energy.
  • The Fix: Add 18-Crown-6 ether. It chelates the metal cation (

    
    ), breaking the lattice and increasing the solubility and reactivity of the anion.
    

Module 3: Validated Protocols

Protocol A: Standard Homogeneous Substitution (Azides/Cyanides)

Best for:


, 

, and heat-stable nucleophiles.
  • Preparation: Dissolve 1-bromo-10-(tert-butoxy)decane (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add the nucleophile (1.5 eq).

    • Note: If the reaction does not exotherm, heat to 60°C . Do not exceed 80°C to prevent elimination (

      
      ) by-products.
      
  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The bromide is less polar than the azide/nitrile product.

  • Workup (Critical):

    • Dilute with Diethyl Ether (dissolves the lipophilic product but rejects DMF).

    • Wash 3x with water (removes DMF).

    • Wash 1x with Brine.

    • Dry over

      
      .
      
Protocol B: Phase Transfer Catalysis (The "Green" Route)

Best for: Scaling up, or when DMF removal is difficult.

Concept: The reaction occurs at the interface of a biphasic system (Organic/Aqueous).[2][3] A quaternary ammonium salt acts as a "shuttle bus."

PTC_Mechanism cluster_Aq Aqueous Phase (Water) cluster_Org Organic Phase (DCM/Toluene) Nuc_Aq Nuc- (aq) Q_Nuc [Q+ Nuc-] Nuc_Aq->Q_Nuc Ion Pair Formation Q_Aq Q+ (Catalyst) Q_Aq->Q_Nuc Q_Nuc_Org [Q+ Nuc-]* Q_Nuc->Q_Nuc_Org Phase Transfer Substrate R-Br Product R-Nuc Substrate->Product Leaving Br- Product->Leaving Leaving->Q_Aq Return as [Q+ Br-] Q_Nuc_Org->Product SN2 Reaction

Figure 2: The Phase Transfer Catalysis cycle showing the shuttling of the nucleophile.

  • Solvent System: Mix Toluene (dissolves substrate) and Water (dissolves nucleophile) in a 1:1 ratio.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

    • Why? The bulky butyl groups make the catalyst soluble in the organic layer, dragging the anion with it.

  • Reaction: Vigorous stirring is mandatory (create an emulsion). Heat to 80-90°C.

  • Validation: Stop stirring. Layers must separate cleanly. Product is in the top (Toluene) layer.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as a solvent? A: Only if your nucleophile is a neutral amine. For charged salts (


, 

), ethanol is a Polar Protic solvent. It will solvate the anion via hydrogen bonding, significantly slowing down the reaction (by factors of 100x or more compared to DMF).

Q: Why did my product turn into a di-bromide? A: If you used


 or strong acid at any point, you likely cleaved the tert-butoxy group to an alcohol, which then converted to a bromide. Ensure pH > 7 throughout the process.

Q: How do I remove DMF without rotary evaporation at high heat? A: Do not try to distill DMF off. Use the "flood and extract" method. Pour the reaction mixture into a 10x volume of water. The hydrophobic product will oil out. Extract this into Hexane/Ether. The DMF stays in the water.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation thermodynamics and "naked" anions).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for tert-butyl ether stability).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden.[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Original citation for the precipitation-driven exchange).

Sources

Troubleshooting

Technical Support Center: Optimization of 10-(tert-butoxy)decyl Bromide Alkylation

Subject: Minimizing Elimination ( ) and Maximizing Substitution ( ) Efficiency Document ID: TSC-10TBD-OPT-01 Applicable Compounds: 10-(tert-butoxy)decyl bromide (and related long-chain primary alkyl halides). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Elimination (


) and Maximizing Substitution (

) Efficiency Document ID: TSC-10TBD-OPT-01 Applicable Compounds: 10-(tert-butoxy)decyl bromide (and related long-chain primary alkyl halides).

Executive Summary & Diagnostic Logic

The Core Challenge: The alkylation of nucleophiles using 10-(tert-butoxy)decyl bromide presents a classic competition between Substitution (


)  and Elimination (

)
.[1][2] While primary halides generally favor substitution, the lipophilic nature of the decyl chain and the use of basic conditions required for nucleophile activation often inadvertently promote dehydrohalogenation, yielding the terminal alkene (dec-9-enyl derivative) as a difficult-to-separate impurity.

Furthermore, the tert-butyl ether moiety acts as a "Trojan Horse": it is robust under the basic conditions required for alkylation but critically labile to acidic workups, requiring a "Goldilocks" pH strategy.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition you must manage. Your goal is to maximize the green pathway while suppressing the red (


) and yellow (Acidolysis) pathways.

ReactionPathways SM 10-(tert-butoxy)decyl bromide Prod Target Product (S_N2 Substitution) SM->Prod Mild Base (Cs2CO3) Polar Aprotic Solvent T < 60°C Alkene Terminal Alkene (E2 Elimination) SM->Alkene Strong/Bulky Base (t-BuOK) High Heat (>80°C) Alcohol Decyl Alcohol (Acid Cleavage) SM->Alcohol Strong Acid (pH < 2) High Temp Nu Nucleophile (Nu-) Nu->Prod

Figure 1: Kinetic competition in the alkylation of 10-(tert-butoxy)decyl bromide. The E2 pathway (Red) is entropy-driven and favored by heat and steric bulk.

Critical Parameters & The "Why"

To minimize alkene formation, you must manipulate the Arrhenius equation to favor the bimolecular substitution over elimination.

A. The Base: The "Cesium Effect"

Avoid alkoxide bases (e.g.,


-BuOK, NaOEt) unless absolutely necessary. These are strong bases that increase the rate of elimination.
  • Recommendation: Use Cesium Carbonate (

    
    ) .[3]
    
  • The Mechanism: Cesium has a large ionic radius and low charge density, leading to the "naked ion" effect in aprotic solvents.[3] This increases the nucleophilicity of your substrate without proportionally increasing the basicity that drives elimination [1].

  • Alternative: If

    
     is too expensive, 
    
    
    
    with a phase transfer catalyst (e.g., 18-Crown-6) is a viable substitute, though often slower.
B. Temperature Control

Elimination (


) has a higher activation energy and a more favorable entropy of activation (

) than substitution (

) because it creates two particles (alkene + leaving group) from one.
  • Rule of Thumb: Every 10°C increase in temperature disproportionately accelerates the elimination pathway.

  • Protocol: Run the reaction at the lowest temperature that allows conversion (typically 25°C – 50°C). Do not reflux unless monitoring confirms no alkene formation.

C. The Finkelstein Advantage (In-Situ Iodination)

Bromide is a mediocre leaving group. By adding a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) , you convert the alkyl bromide to a highly reactive alkyl iodide in situ.

  • Benefit: Alkyl iodides react roughly 10–100x faster than bromides in

    
     reactions. This allows you to run the reaction at room temperature, starving the elimination pathway of the thermal energy it requires [2].
    

Troubleshooting Scenarios (FAQ)

Q1: I see a distinct multiplet at 5.8 ppm and 4.9 ppm in my proton NMR. What is this? A: This is the signature of the terminal alkene (vinyl protons) resulting from


 elimination.
  • Cause: Your reaction temperature was likely too high, or your base was too strong/bulky.

  • Fix: Lower the temperature by 20°C and switch to a carbonate base (

    
     or 
    
    
    
    ).

Q2: My reaction is stuck at 60% conversion after 24 hours. Should I add more base and heat? A: Do not heat. Heating a stalled reaction is the primary cause of late-stage alkene impurities.

  • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This triggers the Finkelstein exchange, converting the remaining bromide to the more reactive iodide, allowing the reaction to finish without raising the temperature.

Q3: I lost the tert-butyl group during workup. What happened? A: You likely acidified the aqueous layer too aggressively to remove excess base.

  • Mechanism:[1][4][5][6][7][8][9][10] The tert-butyl ether is acid-labile.[11] At pH < 4, it cleaves to form the alcohol and isobutylene gas.

  • Fix: Quench with saturated Ammonium Chloride (

    
    , pH ~5-6) or phosphate buffer. Never use HCl or 
    
    
    
    for workup.

Q4: The product and the alkene impurity co-elute on silica gel. How do I purify? A: Because the alkene is less polar than the bromide but very similar in lipophilicity, separation is difficult.

  • Fix: If the impurity is <10%, consider taking the mixture through the next step (if the next step changes polarity significantly). Alternatively, use silver nitrate (

    
    ) impregnated silica gel, which retards the alkene via 
    
    
    
    -complexation, allowing separation.

Optimized Protocols

Method A: The "Cesium Effect" (Standard)

Best for phenols, thiols, and amides.

  • Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Add

    
     (1.5 – 2.0 equiv). Stir for 15 minutes at RT to deprotonate.
    
  • Add 10-(tert-butoxy)decyl bromide (1.1 equiv) dropwise.

  • Stir at 40°C . Monitor by TLC/LCMS every 2 hours.

  • Stop when starting material is consumed. Do not "cook" overnight if finished.

Method B: Finkelstein-Assisted (For Low Reactivity)

Best for steric-hindered nucleophiles or when elimination is persistent.

  • Dissolve nucleophile (1.0 equiv) and 10-(tert-butoxy)decyl bromide (1.1 equiv) in Acetone or MEK (Methyl Ethyl Ketone).

  • Add

    
     (2.0 equiv) and NaI (0.2 equiv) .
    
  • Stir at Room Temperature .

  • Note: The NaI converts the bromide to the iodide transiently. The iodide reacts rapidly with the nucleophile, regenerating the iodide ion to continue the catalytic cycle.

Solvent & Base Compatibility Matrix[3]
SolventRecommended BaseRisk of EliminationNotes
DMF

ModerateHigh reaction rate; difficult to remove solvent.
Acetonitrile

/

LowExcellent balance of rate vs. selectivity.
Acetone

+ NaI
Very LowBest for Finkelstein conditions; requires longer time.
THF NaHHighNaH is strong; use only if Carbonates fail. Keep cold (

C).
Ethanol NaOEtCritical AVOID. Will cause massive elimination (

).

References

  • Compunetics. (2020). Exploring and Quantifying the Caesium Effect. Retrieved from

  • IIT Kanpur. (2024). Finkelstein Reaction Mechanism and Conditions. Retrieved from

  • BenchChem. (2025).[11] tert-Butyl Ether Protecting Group Strategies. Retrieved from

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from

Sources

Optimization

Technical Support Center: Stability and Reactivity of 1-bromo-10-(tert-butoxy)decane Under Basic Conditions

Welcome to the technical support guide for 1-bromo-10-(tert-butoxy)decane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-bromo-10-(tert-butoxy)decane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and reactivity of this bifunctional molecule in the presence of basic reagents. Our goal is to equip you with the foundational knowledge to anticipate reaction outcomes, design robust experimental protocols, and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butoxy ether group in 1-bromo-10-(tert-butoxy)decane to basic conditions?

A: The tert-butyl ether functional group is exceptionally stable under a wide range of basic conditions.[1] This robustness is a cornerstone of its use as a protecting group in multi-step organic synthesis.[2][3] Cleavage of a tert-butyl ether requires acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which facilitate the formation of a stable tert-butyl cation.[2][4] Therefore, when planning reactions with 1-bromo-10-(tert-butoxy)decane using bases such as hydroxides, alkoxides, or amines, the degradation or cleavage of the tert-butoxy group is not a significant concern.

Q2: What are the primary reaction pathways for the 1-bromo functional group under basic conditions?

A: The terminal primary bromide (1-bromo) is the reactive site under basic conditions. It will primarily undergo one of two competing bimolecular reactions: Nucleophilic Substitution (SN2) or Elimination (E2).[5]

  • SN2 (Substitution): In this pathway, the basic reagent acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This occurs in a single, concerted step, displacing the bromide ion and forming a new bond between the carbon and the nucleophile.[6][7]

  • E2 (Elimination): In this pathway, the basic reagent acts as a Brønsted-Lowry base, abstracting a proton from the carbon adjacent (β-position) to the carbon bearing the bromine. This also happens in a concerted step, leading to the formation of a double bond (an alkene) and the expulsion of the bromide ion.

The outcome of the reaction is critically dependent on the specific conditions employed, as detailed in the troubleshooting guide below.

Troubleshooting Guide: Navigating the SN2 vs. E2 Competition

The most common challenge encountered when using 1-bromo-10-(tert-butoxy)decane is controlling the competition between the SN2 and E2 pathways. The predominant reaction is dictated by the interplay of the base's properties, temperature, and solvent.

Scenario 1: My reaction yielded the E2 elimination product (10-(tert-butoxy)dec-1-ene) when I expected the SN2 substitution product.

This outcome indicates that the reaction conditions favored elimination over substitution.

Potential Cause Scientific Rationale Recommended Solution
Use of a Sterically Hindered (Bulky) Base Bulky bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), find it difficult to approach the electrophilic carbon for an SN2 attack due to steric hindrance.[8][9] It is sterically less demanding for them to abstract an exposed β-hydrogen, thus promoting the E2 pathway.[10][11]Switch to a smaller, non-bulky nucleophile that is also a strong base, such as sodium ethoxide (NaOEt), sodium methoxide (NaOMe), or sodium hydroxide (NaOH). For primary halides, these less hindered reagents favor the SN2 pathway.[12]
High Reaction Temperature Elimination reactions are generally favored over substitution at higher temperatures.[13] This is because elimination results in an increase in the number of product molecules, leading to a positive entropy change (ΔS), which becomes more significant at elevated temperatures (ΔG = ΔH - TΔS).Perform the reaction at a lower temperature. Room temperature or below is often sufficient to favor the SN2 pathway for primary halides.
Use of a Polar Aprotic Solvent Solvents like DMSO or DMF can enhance the basicity of alkoxides, which can increase the rate of E2 elimination.[14]Consider using a polar protic solvent, such as the conjugate acid of the alkoxide base (e.g., ethanol for ethoxide). Protic solvents can solvate the base, reducing its reactivity and often favoring the SN2 pathway.[15]
Scenario 2: My reaction yielded the SN2 substitution product when I expected the E2 elimination product (10-(tert-butoxy)dec-1-ene).

This outcome suggests that the conditions were not optimal for promoting elimination.

Potential Cause Scientific Rationale Recommended Solution
Use of a Non-Bulky Base/Nucleophile Small, unhindered bases like hydroxide (⁻OH) or methoxide (⁻OMe) are effective nucleophiles and will preferentially attack the unhindered primary carbon of 1-bromo-10-(tert-butoxy)decane via the SN2 mechanism.[10][16]Employ a strong, sterically hindered (bulky) base. Potassium tert-butoxide (KOtBu) is the classic choice for promoting E2 elimination on primary substrates.[8][9][13]
Low Reaction Temperature As mentioned, lower temperatures generally favor substitution. The activation energy for elimination is typically higher than for substitution, so providing more thermal energy helps overcome this barrier.Increase the reaction temperature. Heating the reaction mixture (reflux) is a standard technique to promote elimination.[10]
Inappropriate Solvent Choice Protic solvents can decrease the effective strength of the base through solvation, thereby disfavoring the E2 pathway.Use a polar aprotic solvent such as DMSO, DMF, or THF. These solvents do not solvate anions as effectively, leading to a stronger, more reactive base that is more capable of effecting E2 elimination.[13]
Visualizing Reaction Control

The choice between SN2 and E2 is a fundamental decision point in the experimental design.

G sub 1-bromo-10-(tert-butoxy)decane sn2_prod SN2 Product (Substitution) sub->sn2_prod  Non-Bulky Base (e.g., NaOEt)  Low Temperature e2_prod E2 Product (Elimination) sub->e2_prod  Bulky Base (e.g., KOtBu)  High Temperature

Caption: Competing SN2 and E2 pathways for 1-bromo-10-(tert-butoxy)decane.

Experimental Protocols

To provide a practical context, we present two validated protocols demonstrating how to selectively favor either the SN2 or E2 pathway.

Protocol 1: Synthesis of 10-(tert-butoxy)-1-ethoxydecane (SN2 Favored)

This procedure details a classic Williamson ether synthesis, a prime example of an SN2 reaction.

Objective: To achieve nucleophilic substitution of the bromide with an ethoxide group.

G start Step 1: Prepare Sodium Ethoxide Solution react Step 2: Add Substrate to Reaction start->react In anhydrous ethanol reflux Step 3: Gentle Heating react->reflux Add 1-bromo-10-(tert-butoxy)decane workup Step 4: Aqueous Workup & Extraction reflux->workup Monitor by TLC until completion purify Step 5: Purification workup->purify Isolate organic layer

Caption: Experimental workflow for the SN2 synthesis of 10-(tert-butoxy)-1-ethoxydecane.

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium metal (1.2 eq.) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction Initiation: Once the sodium ethoxide solution has cooled to room temperature, add 1-bromo-10-(tert-butoxy)decane (1.0 eq.) dropwise via a syringe.

  • Reaction Conditions: Gently heat the mixture to a reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 10-(tert-butoxy)-1-ethoxydecane.

Protocol 2: Synthesis of 10-(tert-butoxy)dec-1-ene (E2 Favored)

This procedure utilizes a bulky base and higher temperature to favor the E2 elimination pathway.

Objective: To achieve dehydrobromination to form a terminal alkene.

Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (50 mL) and potassium tert-butoxide (1.5 eq.).

  • Reaction Initiation: Dissolve 1-bromo-10-(tert-butoxy)decane (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the stirring suspension of potassium tert-butoxide at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the flask in an ice bath and cautiously quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by silica gel chromatography to afford pure 10-(tert-butoxy)dec-1-ene.

References

  • OrgoSolver. Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Available at: [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Chemistry Steps. Alkyl Halides to Alkenes via E2 Elimination. Available at: [Link]

  • Filo. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina... Available at: [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. Available at: [Link]

  • ARKAT USA, Inc. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available at: [Link]

  • SciSpace. Elimination and Substitution Reactions of 1-Bromodecane with Alkoxide Ions in Dimethyl Sulfoxide/Alcohol Mixtures. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Gelest Technical Library. Deprotection of Silyl Ethers. Available at: [Link]

  • Wikipedia. SN2 reaction. Available at: [Link]

  • University of Illinois Springfield. Elimination Reactions. Available at: [Link]

  • Filo. 1-bromooctadecane and potassium tert-butoxide can both undergo eliminatio... Available at: [Link]

  • Save My Exams. SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. Available at: [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. Available at: [Link]

  • Chemistry LibreTexts. C. Elimination vs. Substitution. Available at: [Link]

  • Bishop's Stortford College. Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-bromo-10-(tert-butoxy)decane

[1][2][3][4] Executive Summary This guide addresses the isolation and purification of 1-bromo-10-(tert-butoxy)decane , a critical bifunctional linker used in PROTAC® synthesis and lipid conjugation.[1][2][3] The Core Cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide addresses the isolation and purification of 1-bromo-10-(tert-butoxy)decane , a critical bifunctional linker used in PROTAC® synthesis and lipid conjugation.[1][2][3]

The Core Challenge: This intermediate presents a "stability-purification paradox."[2][3][4] The tert-butyl ether moiety is acid-labile (sensitive to acidic silica gel), while the primary alkyl bromide is susceptible to thermal elimination (sensitive to high-temperature distillation) and hydrolysis.[1][2][3]

This document outlines a buffered chromatographic strategy as the primary recommendation, supported by alternative workup protocols for scalability.[4]

Module 1: Impurity Profiling & Reaction Logic

Before attempting purification, you must identify which impurities are present based on your synthetic route.[2][3][4] The two most common pathways generate distinct impurity profiles.[2][3][4]

Pathway Analysis

ReactionPathways SM_Diol 1,10-Decanediol (Starting Material A) Inter_Alc 10-Bromo-1-decanol SM_Diol->Inter_Alc HBr/Phase Transfer SM_DiBr 1,10-Dibromodecane (Starting Material B) Target TARGET: 1-bromo-10-(tert-butoxy)decane SM_DiBr->Target tBuOH/Ag+ (Rare) Inter_Alc->Target Isobutylene/H+ or tBu-TCA Imp_DiTbu Impurity: Di-tert-butoxy (Bis-substitution) Inter_Alc->Imp_DiTbu Over-reaction Imp_Elim Impurity: Alkenes (Elimination Product) Target->Imp_Elim Heat/Base (>100°C) Imp_Hyd Impurity: Hydrolysis (Alcohol/Diol reversion) Target->Imp_Hyd H+ / H2O (Acidic Silica)

Figure 1: Synthetic pathways and degradation routes. Note that the acid-catalyzed hydrolysis (Target → Imp_Hyd) is the primary risk during silica gel chromatography.[1][2][3]

Module 2: Chromatographic Purification (The Gold Standard)

Recommendation: Flash Column Chromatography on Neutralized Silica . Why: Standard silica gel (pH ~5.0–6.[2][3][4]0) can cleave the tert-butyl group during slow elutions, reverting the product to 10-bromo-1-decanol.[2][3]

Protocol: The "Buffered Silica" Method[5]
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.[1][2][3]
Pre-Treatment 1% Triethylamine (Et3N) in HexanesNeutralizes surface silanol groups (Si-OH) to prevent acid catalysis.[2][3][4]
Mobile Phase A Hexanes (or Pentane)Non-polar base for moving the lipophilic chain.[2][3][4]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[2][3][4]
Loading DCM (Minimal volume)Ensure complete solubility; avoid Hexane if product oils out.[2][3][4]

Step-by-Step Procedure:

  • Slurry Preparation: Suspend silica gel in Hexanes containing 1% v/v Triethylamine. Pour into the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.

  • Loading: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM). Load carefully onto the sand bed.[2][3][4]

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes 1,10-dibromodecane and alkenes).[1][2][3][4]

    • 5–20 min: 0%

      
       5% EtOAc/Hexanes (Elutes Target Product ).
      
    • 20+ min: Flush with 20% EtOAc/Hexanes (Elutes unreacted alcohols/diols).[2][3]

  • Detection:

    • UV: Weak absorption (alkyl bromide).[2][3][4] Use 210 nm if available.[3]

    • Stain (Preferred): KMnO4 (oxidizes alkenes/alcohols) or Iodine (I2) chamber.[1][2][3][4] The target spot usually appears at Rf ~0.6–0.7 (in 9:1 Hex:EtOAc), slightly below the dibromide (Rf ~0.8).[2][3]

Module 3: Distillation (Scalability & Risks)[1][2][3]

Recommendation: Only for batches >10g where chromatography is cost-prohibitive. Critical Warning: The tert-butyl ether bond energy is lower than the C-Br bond.[1][2][3] Prolonged heating >120°C can cause isobutylene ejection.[2][3][4]

MethodPressure RequirementTemperature LimitNotes
Kugelrohr / Bulb-to-Bulb < 0.1 mmHg (High Vac)< 100°C (Oven temp)Best for removing volatile impurities (solvent, tBuOH).[1][2][3]
Fractional Distillation < 0.5 mmHg< 115°C (Pot temp)High Risk. Requires short path condenser to minimize residence time.[2][3][4]

Troubleshooting Distillation:

  • Issue: Product turns brown/black in the pot.

  • Cause: HBr elimination is autocatalytic.[2][3][4]

  • Fix: Add solid Potassium Carbonate (K2CO3) or Epichlorohydrin (1%) to the distillation pot as an acid scavenger.[2][3][4]

Module 4: Troubleshooting & FAQ

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Crude Mixture Analysis Scale Batch Size? Start->Scale Small < 5 Grams Scale->Small Large > 10 Grams Scale->Large TLC TLC Separation (Hex:EtOAc 9:1) Delta Rf > 0.1? Small->TLC VacDist High Vac Distillation (<0.5 mmHg, +K2CO3) Large->VacDist Chrom Buffered Silica Column (1% Et3N) TLC->Chrom Yes TLC->VacDist No (Poor Separation)

Figure 2: Workflow for selecting the appropriate purification method based on scale and separation efficiency.

Frequently Asked Questions

Q1: My product spot is streaking on the TLC plate. What does this mean?

  • A: Streaking usually indicates decomposition (hydrolysis) on the plate.[2][3][4] The silica on TLC plates is acidic.[3][4]

  • Fix: Pre-run your TLC plate in a chamber with 5% Triethylamine/Hexane, dry it, then spot your compound. If it stops streaking, your compound is acid-sensitive.[1][3][4] Use the Buffered Silica Method (Module 2).[2][3][4]

Q2: I see a new spot appearing during rotary evaporation.

  • A: If the water bath is >45°C, you may be thermally eliminating HBr to form the alkene (10-(tert-butoxy)dec-1-ene).[1][2][3]

  • Fix: Keep water bath <35°C. Ensure your vacuum is strong enough to remove solvents at low temperature.[2][3][4]

Q3: Can I use Alumina instead of Silica?

  • A: Yes. Neutral Alumina (Activity Grade III) is actually safer for this compound than silica because it is less acidic.[2][3][4] However, alumina has lower resolving power.[3][4] Use it if the buffered silica method still results in degradation.[3][4]

Q4: How do I remove the excess 1,10-dibromodecane starting material?

  • A: This is the hardest impurity to remove as it is non-polar, like your product.[4]

    • Chromatography: It elutes before your product in 100% Hexanes.[2][3][4] Collect small fractions early.

    • Distillation: It has a lower boiling point than the t-butoxy product.[2][3][4] A forerun cut during high-vac distillation can remove it.[2][3][4]

References

  • Protecting Group Chemistry: Wuts, P. G. M. (2014).[2][3][4] Greene's Protective Groups in Organic Synthesis. 5th Ed.[3][4] Wiley.[3] (General reference for stability of tert-butyl ethers toward acid/base).

  • Synthesis of Bromoalkanols: Spaccini, R., et al. (2010).[2][3][4] An Optimized Process to 10-Bromo-1-decanol. ResearchGate.

  • Purification of Silyl/Alkyl Ethers: Organic Syntheses, Coll. Vol. 10, p. 320 (2004).[2][3] (Describes purification of acid-sensitive ethers on silica). [1][2][3]

  • Physical Properties: NIST Chemistry WebBook, SRD 69.[2][3][4][5] 1-Bromodecane Data. [1][2][3]

  • General Lab Techniques: "Purification of Laboratory Chemicals" (Armarego & Chai).[2][3][4] Standard procedures for alkyl halides and ethers.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-bromo-10-(tert-butoxy)decane and its precursors before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of ¹H NMR Chemical Shifts: Elucidating the Structure of 1-Bromo-10-(tert-butoxy)decane

In the landscape of drug development and materials science, the precise structural characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 1-bromo-10-(tert-butoxy)decane, a bifunctional long-chain alkane. By comparing its predicted spectrum with the experimental data of structurally related analogs—1,10-dibromodecane and 1-bromodecane—we can gain a deeper understanding of the influence of substituent effects on proton chemical environments.

The Predicted ¹H NMR Spectrum of 1-Bromo-10-(tert-butoxy)decane

The key to interpreting the spectrum lies in understanding the inductive effects of the substituents. The bromine atom will significantly deshield the protons on the adjacent methylene group (C1), causing them to resonate at a lower field (higher ppm value). Conversely, the tert-butoxy group, while also containing an electronegative oxygen atom, exerts a less pronounced deshielding effect on its adjacent methylene protons (C10) compared to bromine. The bulky tert-butyl group is characterized by a strong singlet signal in a highly shielded (upfield) region.

Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 1-bromo-10-(tert-butoxy)decane.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Br-CH₂ -(CH₂)₈-O-tBu (C1-H)~3.40Triplet (t)2H
Br-CH₂-CH₂ -(CH₂)₇-O-tBu (C2-H)~1.85Quintet (p)2H
Br-(CH₂)₂-(CH₂ )₆-(CH₂)₂-O-tBu (C3-C8-H)~1.2-1.4Multiplet (m)12H
Br-(CH₂)₈-CH₂ -O-tBu (C9-H)~1.55Quintet (p)2H
Br-(CH₂)₉-O-CH₂ -tBu (C10-H)~3.35Triplet (t)2H
Br-(CH₂)₁₀-O-C(CH₃ )₃~1.19Singlet (s)9H

Comparative Spectral Analysis with Structural Analogs

To substantiate these predictions, we will compare them with the experimental ¹H NMR data of 1,10-dibromodecane and 1-bromodecane. This comparative approach allows for the isolation and understanding of the electronic effects of the tert-butoxy group versus a second bromine atom or a simple methyl group.

1,10-Dibromodecane: A Symmetrical Reference

1,10-dibromodecane provides a symmetrical reference point, with two identical deshielding bromine atoms at either end of the alkyl chain.

Assignment Experimental Chemical Shift (δ, ppm) Multiplicity Integration
Br-CH₂ -(CH₂)₈-CH₂ -Br (C1, C10-H)3.41Triplet (t)4H
Br-CH₂-CH₂ -(CH₂)₆-CH₂ -CH₂-Br (C2, C9-H)1.85Quintet (p)4H
Br-(CH₂)₂-(CH₂ )₆-(CH₂)₂-Br (C3-C8-H)1.3-1.45Multiplet (m)12H
Source: SpectraBase[1][2]

As expected, the terminal methylene protons (C1, C10-H) in 1,10-dibromodecane are the most deshielded, appearing as a triplet around 3.41 ppm.[1][2] This value serves as a reliable benchmark for the methylene protons adjacent to a bromine atom in a long alkyl chain.

1-Bromodecane: Isolating the Effect of a Single Bromine Atom

1-bromodecane allows for the examination of the influence of a single bromine atom without the competing effect of a second substituent at the other end of the chain.

Assignment Experimental Chemical Shift (δ, ppm) Multiplicity Integration
Br-CH₂ -(CH₂)₈-CH₃ (C1-H)3.40Triplet (t)2H
Br-CH₂-CH₂ -(CH₂)₇-CH₃ (C2-H)1.85Quintet (p)2H
Br-(CH₂)₂-(CH₂ )₇-CH₃ (C3-C9-H)1.2-1.4Multiplet (m)14H
Br-(CH₂)₉-CH₃ (C10-H)0.88Triplet (t)3H
Source: ChemicalBook, PubChem[3][4][5]

The ¹H NMR spectrum of 1-bromodecane shows the C1-H protons at 3.40 ppm, virtually identical to that in 1,10-dibromodecane.[3][5] This confirms that the electronic effect of the substituent at the opposing end of a ten-carbon chain has a negligible impact on the chemical shift of the protons at the other terminus. The terminal methyl group (C10-H) protons are the most shielded, appearing as a triplet at approximately 0.88 ppm.[5]

Dissecting the Substituent Effects

The comparison highlights the distinct electronic influences of the bromo and tert-butoxy groups.

G cluster_0 1-Bromo-10-(tert-butoxy)decane cluster_1 1,10-Dibromodecane cluster_2 1-Bromodecane Br Br C1 CH₂ Br->C1 Strong Deshielding (δ ≈ 3.40 ppm) C2_C9 (CH₂)₈ C1->C2_C9 C10 CH₂ C2_C9->C10 O O C10->O Moderate Deshielding (δ ≈ 3.35 ppm) tBu C(CH₃)₃ O->tBu Br1 Br C1_1 CH₂ Br1->C1_1 Strong Deshielding (δ ≈ 3.41 ppm) C2_C9_1 (CH₂)₈ C1_1->C2_C9_1 C10_1 CH₂ C2_C9_1->C10_1 Br2 Br C10_1->Br2 Strong Deshielding (δ ≈ 3.41 ppm) Br3 Br C1_2 CH₂ Br3->C1_2 Strong Deshielding (δ ≈ 3.40 ppm) C2_C9_2 (CH₂)₈ C1_2->C2_C9_2 C10_2 CH₃ C2_C9_2->C10_2 Shielded (δ ≈ 0.88 ppm)

Figure 1: Influence of substituents on terminal proton chemical shifts.

  • Bromine's Inductive Effect: The high electronegativity of bromine strongly withdraws electron density from the adjacent methylene (C1) protons. This deshielding effect results in a consistent downfield chemical shift of approximately 3.40-3.41 ppm in all three molecules.

  • Tert-Butoxy Group's Influence: The oxygen atom in the tert-butoxy group is also electronegative, leading to a deshielding of the C10 protons in 1-bromo-10-(tert-butoxy)decane. However, this effect is slightly less pronounced than that of bromine, with a predicted chemical shift of around 3.35 ppm. The nine equivalent protons of the tert-butyl group itself are highly shielded and appear as a sharp singlet at approximately 1.19 ppm, a characteristic signal for this functional group.[6][7][8]

  • Long-Range Effects: The data from 1-bromodecane and 1,10-dibromodecane demonstrates that the electronic effects of these substituents are primarily localized to the alpha (α) and beta (β) carbons. Beyond a few bonds, the influence on proton chemical shifts becomes negligible, resulting in a complex multiplet for the central methylene groups (C3-C8) in the range of 1.2-1.4 ppm in all the analyzed compounds.

Experimental Protocol

For researchers aiming to acquire an experimental ¹H NMR spectrum of 1-bromo-10-(tert-butoxy)decane or similar compounds, the following protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic molecules.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically included in the deuterated solvent by the manufacturer, which is set to 0.00 ppm.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are typical for a standard ¹H NMR experiment on a 300-500 MHz spectrometer:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-15 ppm is appropriate.

  • Temperature: 298 K (25 °C).

G Start Start Weigh Sample (5-20 mg) Weigh Sample (5-20 mg) Start->Weigh Sample (5-20 mg) End End Add Deuterated Solvent\n(e.g., CDCl₃ with TMS) Add Deuterated Solvent (e.g., CDCl₃ with TMS) Weigh Sample (5-20 mg)->Add Deuterated Solvent\n(e.g., CDCl₃ with TMS) Homogenize Solution Homogenize Solution Add Deuterated Solvent\n(e.g., CDCl₃ with TMS)->Homogenize Solution Insert into NMR Spectrometer Insert into NMR Spectrometer Homogenize Solution->Insert into NMR Spectrometer Acquire Spectrum\n(zg30, 8-16 scans) Acquire Spectrum (zg30, 8-16 scans) Insert into NMR Spectrometer->Acquire Spectrum\n(zg30, 8-16 scans) Process Data\n(Fourier Transform, Phasing, Baseline Correction) Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire Spectrum\n(zg30, 8-16 scans)->Process Data\n(Fourier Transform, Phasing, Baseline Correction) Process Data\n(Fourier Transform, Phasing, Baseline Correction)->End

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

By systematically comparing the predicted ¹H NMR spectrum of 1-bromo-10-(tert-butoxy)decane with the experimental data of 1,10-dibromodecane and 1-bromodecane, we can confidently assign the chemical shifts and understand the underlying electronic effects. The bromine substituent consistently deshields the adjacent methylene protons to approximately 3.40 ppm, while the tert-butoxy group exerts a slightly weaker deshielding effect on its neighboring methylene protons and introduces a characteristic, highly shielded singlet for its nine equivalent methyl protons. This comparative analysis not only aids in the structural verification of the target molecule but also serves as a practical guide for interpreting the ¹H NMR spectra of other long-chain bifunctional alkanes.

References

  • Mol-Instincts. 1-Bromodecane 112-29-8. [Link]

  • National Center for Biotechnology Information. 1,10-Dibromodecane. PubChem Compound Summary for CID 221483. [Link]

  • National Center for Biotechnology Information. 1-Bromododecane. PubChem Compound Summary for CID 8919. [Link]

  • National Center for Biotechnology Information. 1-Bromodecane. PubChem Compound Summary for CID 8173. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • LibreTexts. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • PLU. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H NMR spectra of 10-bromodecanoic acid (A), diselenide (B),.... [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

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Comparative

In-Depth Technical Guide: Distinguishing Tert-Butyl Ether Signals in NMR Spectra

Product/Topic: Comparative NMR Analysis of Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). Core Application: Trace impurity detection, reaction monitoring, and solvent residue analysis in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Product/Topic: Comparative NMR Analysis of Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). Core Application: Trace impurity detection, reaction monitoring, and solvent residue analysis in pharmaceutical intermediates.

Executive Summary: The "Singlet Trap"

For researchers in drug development, distinguishing tert-butyl ethers—specifically MTBE and ETBE—is a frequent analytical challenge. Both compounds possess a massive, magnetically equivalent tert-butyl group that dominates the aliphatic region (approx. 1.2 ppm). In standard deuterated chloroform (


), these signals often overlap with each other or with other aliphatic impurities, creating a "Singlet Trap" where integration becomes unreliable.

The Solution: This guide establishes a self-validating protocol that moves beyond the crowded tert-butyl region. By focusing on the "Alkoxy Fingerprint" region (3.0–4.0 ppm) and optimizing relaxation delays (


), you can achieve quantitative resolution between these two common process solvents.

Mechanistic Basis of Signal Overlap

The structural similarity between MTBE and ETBE leads to near-identical electronic environments for the tert-butyl protons.

  • MTBE (

    
    ):  A methoxy group attached to a tert-butyl group.
    
  • ETBE (

    
    ):  An ethoxy group attached to a tert-butyl group.
    

In


H NMR, the 9-proton singlet of the tert-butyl group appears at 

1.19 for MTBE and

1.18 for ETBE in

. This 0.01 ppm difference is often indistinguishable under standard resolution conditions, especially if peak broadening occurs. Furthermore, the methyl triplet of the ETBE ethyl group (

1.15) frequently merges with the tert-butyl signal, creating a complex multiplet that defies accurate integration.

Comparative Analysis: H and C NMR Data

The following data is synthesized from standard trace impurity studies (Fulmer et al. and Babij et al.) and represents the "Fingerprint" approach to identification.

Table 1: H NMR Distinction Parameters ( )
FeatureMTBE (Methyl tert-butyl ether)ETBE (Ethyl tert-butyl ether)differentiation Strategy
t-Butyl Group

1.19 (s, 9H)

1.18 (s, 9H)
Avoid. Too close for reliable separation.
Alkoxy Group

3.20 (s, 3H)

3.36 (q,

Hz, 2H)
Primary Target. Distinct shift and multiplicity.
Ethyl Methyl N/A

1.15 (t,

Hz, 3H)
Secondary Check. Often overlaps with t-butyl singlet.
Table 2: C NMR Distinction Parameters ( )
Carbon TypeMTBE (

ppm)
ETBE (

ppm)
Performance Note
Alkoxy Carbon 49.2 (

)
~56.4 (

)
Definitive. >7 ppm separation eliminates ambiguity.
Quaternary C 72.572.6Poor. Not diagnostic.
t-Butyl Methyls 26.927.2Poor. Likely to overlap.

Decision Logic for Identification

The following logic tree illustrates the decision process for identifying these ethers in a complex mixture.

EtherID Start Unknown Spectrum (Aliphatic Region) CheckRegion Check 3.0 - 4.0 ppm (Alkoxy Region) Start->CheckRegion Singlet32 Sharp Singlet @ ~3.20 ppm CheckRegion->Singlet32 Quartet33 Quartet @ ~3.36 ppm CheckRegion->Quartet33 Both Both Signals Present CheckRegion->Both ConfirmMTBE Confirmed: MTBE (Verify t-Bu @ 1.19) Singlet32->ConfirmMTBE ConfirmETBE Confirmed: ETBE (Verify t-Bu @ 1.18) Quartet33->ConfirmETBE ConfirmMix Mixture Detected Use Integration of 3.20 vs 3.36 Both->ConfirmMix

Figure 1: Logic flow for distinguishing MTBE and ETBE based on the alkoxy fingerprint region.

Experimental Protocol: The "Long-Relaxation" Method

Standard "quick" NMR experiments (1-second relaxation delay) often yield inaccurate quantitative data for tert-butyl groups due to their slow longitudinal relaxation (


). To ensure the signal integrals are accurate (quantitative NMR or qNMR), you must adjust the pulse sequence parameters.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~5-10 mg of sample in 0.6 mL of

      
      .
      
    • Crucial: If the 1.15-1.20 ppm region is obscured by the product, switch solvent to Benzene-d6 (

      
      ) . Benzene induces an Aromatic Solvent-Induced Shift (ASIS) that often separates aliphatic overlaps that are coincident in chloroform.
      
  • Instrument Setup:

    • Lock/Shim: Standard auto-shim is usually sufficient, but ensure line shape is <0.5 Hz to resolve the ETBE quartet clearly.

    • Pulse Angle: Set to

      
       (not 
      
      
      
      ) to facilitate faster recovery.
  • Parameter Optimization (The Critical Step):

    • Tert-butyl protons are isolated from dipole-dipole relaxation pathways, leading to

      
       times that can exceed 3-4 seconds.
      
    • Set Relaxation Delay (

      
      ): 
      
      
      
      seconds.
    • Reasoning: For 99% magnetization recovery, the delay must be

      
      .[1] A standard 1-second delay will saturate the tert-butyl signal, causing it to integrate lower than the alkoxy protons (which relax faster), leading to incorrect molar ratio calculations.
      
  • Acquisition & Processing:

    • Scans (NS): 16 (sufficient for neat solvents), 64+ for trace analysis.

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) specifically to the 3.0–4.0 ppm region to ensure the integrals of the small alkoxy signals are accurate relative to the massive tert-butyl peak.

Experimental Workflow Diagram

Workflow Prep Sample Prep (10mg in CDCl3) Check Pre-Scan Check 1.2 ppm Overlap Prep->Check SolventSwitch Switch Solvent (Use C6D6) Check->SolventSwitch Overlap Detected Param Set Parameters d1 = 10s NS = 64 Check->Param No Overlap SolventSwitch->Param Acquire Acquire & Process Integrate 3.0-4.0 ppm Param->Acquire

Figure 2: Experimental workflow emphasizing the solvent switch decision and relaxation delay optimization.

References

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Validation

FTIR spectrum analysis of C-Br and C-O ether bonds

Topic: Comparative Guide: FTIR Sampling Modalities for the Discrimination of C-Br and C-O Ether Functionalities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: FTIR Sampling Modalities for the Discrimination of C-Br and C-O Ether Functionalities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical intermediate analysis and polymer characterization, distinguishing between alkyl halides (specifically C-Br) and ether linkages (C-O-C) is a frequent yet nuanced challenge. While both functionalities appear in the "fingerprint region" (


), their detection requirements differ fundamentally due to the physics of their vibrational modes.

This guide compares the two primary sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellets) —evaluating their efficacy in resolving the high-intensity C-O stretch versus the low-frequency, heavy-atom C-Br stretch.

Key Takeaway: While Diamond ATR is the industry standard for high-throughput screening, it frequently fails to resolve C-Br bonds due to detector/crystal cutoffs at


. For definitive C-Br validation, KBr transmission or Ge-based ATR remains the superior analytical choice.

Mechanistic Theory: Vibrational Modes & Frequency Logic

To interpret the spectra, one must understand the physical causality governing the peak positions. We model these bonds using the harmonic oscillator approximation (Hooke’s Law), where frequency (


) is derived from force constant (

) and reduced mass (

).


The Ether Linkage (C-O-C)
  • Vibrational Physics: Oxygen is highly electronegative, creating a strong dipole moment. The C-O bond is relatively stiff (

    
     is high) and the atoms are light.
    
  • Spectral Signature:

    • Asymmetric Stretch: Strong intensity due to large dipole change. Appears at

      
        (Aliphatic) or 
      
      
      
      (Aromatic).[1]
    • Symmetric Stretch: Weaker intensity, typically

      
       .
      
The Carbon-Bromine Bond (C-Br)
  • Vibrational Physics: Bromine is a "heavy" atom (79.9 amu). Increasing the reduced mass (

    
    ) drastically lowers the vibrational frequency.
    
  • Spectral Signature:

    • C-Br Stretch: Appears in the far fingerprint region,

      
       .[2]
      
    • Rotational Isomerism: Unlike the rigid C-O bond, C-Br bonds in alkyl chains often exhibit peak splitting due to trans and gauche conformers, complicating assignment.

Comparative Analysis of Sampling Modalities

The choice of sampling technique is the single biggest variable in successfully detecting C-Br bonds.

Method A: Diamond ATR (Attenuated Total Reflectance)[3]
  • Mechanism: Uses an evanescent wave penetrating the sample.

  • The Limitation: While the diamond crystal itself is transparent, the optical path (lenses/detectors) and the lattice absorption of diamond (Type IIa) often create a "hard cutoff" or significant noise below

    
    .
    
  • Verdict: Excellent for C-O ethers.[3] High Risk for C-Br detection.[3]

Method B: KBr Transmission (Pellet)
  • Mechanism: Sample is dispersed in a potassium bromide matrix, which is transparent down to

    
    .
    
  • The Advantage: Provides a clear window into the

    
     region where C-Br stretches reside.
    
  • Verdict: Gold Standard for C-Br validation.

Performance Comparison Table
FeatureMethod A: Diamond ATRMethod B: KBr Transmission
Primary Utility High-throughput screening, liquids, surface analysis.Structural elucidation, inorganic/halogenated compounds.
Spectral Range ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(typical hardware limit).

.
C-O Detection Excellent. Pathlength is consistent; peaks are sharp.Good. Risk of saturation if concentration is too high.[3]
C-Br Detection Poor. Often cuts off the lower C-Br band (

).
Superior. Full visibility of

region.
Sample Prep None (Place & Clamp).High (Grinding, Pressing).
Artifacts Diamond phonon bands (

).
Moisture (O-H peaks), Christiansen effect (particle scattering).

Experimental Protocols

Protocol A: Self-Validating KBr Transmission (For C-Br Confirmation)
  • Objective: Obtain a spectrum with

    
     noise in the 
    
    
    
    region.
  • Background Check: Run an empty chamber air background. Verify energy throughput at

    
     is 
    
    
    
    of the max energy. If 0%, the beam splitter or detector is incompatible.
  • Grinding (The Critical Step): Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind in an agate mortar until the mixture is a fine, non-reflective powder (prevents scattering/sloping baselines).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove air/water).

  • Visual Validation: The resulting pellet must be translucent (glass-like). If opaque/white, regrind.[3]

  • Acquisition: Scan 32 times at

    
     resolution.
    
  • Data Check: Ensure the C-Br region (

    
    ) does not have "fringing" (sine wave patterns) caused by parallel pellet faces.
    
Protocol B: ATR Acquisition (For Ether Screening)
  • Objective: Rapid identification of C-O-C.

  • Crystal Cleanliness: Clean diamond with isopropanol. Run a "Preview" scan to ensure no residue peaks exist at

    
     (C-H) or 
    
    
    
    (Silicone oil/residue).
  • Contact Pressure: Apply maximum pressure using the slip-clutch anvil. Poor contact results in weak bands, specifically distorting the ratio of C-H to C-O peaks.

  • Correction: Apply ATR Correction (software algorithm) post-acquisition.

    • Why? Penetration depth (

      
      ) is proportional to wavelength (
      
      
      
      ).[4] Without correction, lower wavenumber peaks (like C-Br, if visible) appear artificially stronger than high wavenumber peaks compared to transmission data.

Visualization: Decision Logic & Vibrational Pathways

The following diagram illustrates the decision process for selecting the correct modality based on the target bond and the vibrational logic involved.

FTIR_Decision_Matrix Start Unknown Sample Analysis Target Identify Target Functional Group Start->Target Ether Target: Ether (C-O-C) Freq: 1300-1000 cm⁻¹ Target->Ether Strong Dipole Halide Target: Alkyl Halide (C-Br) Freq: 690-515 cm⁻¹ Target->Halide Heavy Atom Effect Decision_ATR Use Diamond ATR (Fast, Reliable for >600 cm⁻¹) Ether->Decision_ATR Range is Safe ATR_Check Check Instrument Cutoff (Standard Diamond/ZnSe) Halide->ATR_Check ATR_Check->Decision_ATR If Cutoff < 400 cm⁻¹ (Rare/Extended Range) Decision_KBr Use KBr Transmission (Required for <500 cm⁻¹) ATR_Check->Decision_KBr If Cutoff > 525 cm⁻¹ (Standard) Interpretation Data Interpretation Check for Rotational Isomers (Splitting) Decision_ATR->Interpretation Decision_KBr->Interpretation

Caption: Decision matrix for selecting FTIR sampling modalities based on the frequency constraints of C-O and C-Br bonds.

Data Interpretation & Troubleshooting

Distinguishing C-O (Ether) from C-O (Alcohol/Ester)

A common error is misidentifying an alcohol C-O stretch as an ether.

  • The Check: Look at

    
    .[5]
    
    • Broad Peak Present? It is an Alcohol (O-H stretch).[3][5][6][7] The peak at

      
       is likely C-O-H.
      
    • Sharp Peak at 1700? It is an Ester (C=O).[6] The peak at

      
       is C-O-C(=O).
      
    • Neither? It is likely an Ether.[3]

Confirming C-Br (The "Fingerprint" Challenge)
  • Rotational Isomers: Long-chain alkyl bromides (e.g., 1-bromohexane) often show two C-Br stretching bands due to trans and gauche conformations.

    • Trans isomer: Higher frequency (

      
      ).
      
    • Gauche isomer: Lower frequency (

      
      ).
      
  • False Positives: Aromatic ring bending modes also appear in the

    
     region (the "out-of-plane" C-H bends).
    
    • Differentiation: Aromatic bands are usually very sharp and intense. C-Br stretches are often broader and medium intensity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic frequencies).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Ethers and Halogenated Hydrocarbons. NIST Chemistry WebBook, SRD 69.[8] [Link]

  • Specac Ltd. (2023).[3] FTIR: Transmission vs ATR Spectroscopy. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[3] John Wiley & Sons.

  • Pike Technologies. (2022). ATR Correction Factors and Depth of Penetration. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 1-bromo-10-(tert-butoxy)decane

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-bromo-10-(tert-butoxy)decane: A Predictive and Comparative Analysis This guide presents a comprehensive analysis of the predicted electron ionization (EI) . I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-bromo-10-(tert-butoxy)decane: A Predictive and Comparative Analysis

This guide presents a comprehensive analysis of the predicted electron ionization (EI) . In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages fundamental principles of mass spectrometry and comparative data from analogous structures to provide a robust, predictive framework for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for identifying and characterizing bifunctional organic compounds.

Introduction: The Logic of Molecular Fragmentation

Electron Ionization (EI) mass spectrometry remains a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons (typically 70 eV), which induces both ionization and a significant degree of internal energy.[1][2] This excess energy causes the newly formed molecular ion (M•+), a radical cation, to undergo a series of predictable fragmentation reactions. The resulting mass spectrum—a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z)—serves as a molecular fingerprint.

The fragmentation pathways are not random; they are governed by fundamental chemical principles, primarily the stability of the resulting fragment ions and neutral losses.[1][3] Bonds are more likely to cleave to form stable carbocations (e.g., tertiary > secondary > primary) or resonance-stabilized ions.[4][5] For a bifunctional molecule like 1-bromo-10-(tert-butoxy)decane, the fragmentation pattern will be a composite of pathways initiated at both the bromoalkane and the tert-butyl ether functional groups, as well as along the intervening alkyl chain.

Predicted Fragmentation Pathways of 1-bromo-10-(tert-butoxy)decane

The structure of 1-bromo-10-(tert-butoxy)decane (C₁₄H₂₉BrO) presents several distinct sites for fragmentation. The molecular weight is approximately 292.14 g/mol for the ⁷⁹Br isotope and 294.14 g/mol for the ⁸¹Br isotope.

The Molecular Ion (M•+)

Upon ionization, the 1-bromo-10-(tert-butoxy)decane molecule will form a molecular ion. A key identifying feature will be the presence of two peaks of nearly equal intensity separated by 2 m/z units (M•+ and M+2•+), corresponding to the natural isotopic abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%).[6][7] Therefore, we expect to see peaks at m/z 292 and m/z 294 . However, for long-chain and branched compounds, the molecular ion can be unstable and may have very low abundance or be entirely absent.[8]

Fragmentation Driven by the tert-Butoxy Group

The tert-butoxy group is a powerful directing feature in fragmentation due to its ability to form the highly stable tert-butyl cation.

  • α-Cleavage: The most dominant fragmentation pathway for tert-butyl ethers is the cleavage of the C-O bond to generate the tert-butyl carbocation ([C₄H₉]⁺).[9] This is an extremely favorable process, and the resulting peak at m/z 57 is expected to be the base peak (the most intense peak) in the spectrum.

  • Loss of Isobutylene: A common rearrangement for ethers involves the loss of a neutral alkene. For the tert-butoxy group, this would involve the transfer of a hydrogen atom from the decane chain to the ether oxygen, followed by the elimination of isobutylene (C₄H₈, 56 Da). This would result in an ion corresponding to 1-bromo-10-hydroxydecane radical cation at m/z 236/238 .

Fragmentation Driven by the Bromine Terminus

The presence of the terminal bromine atom introduces several other characteristic fragmentation pathways.

  • α-Cleavage (Loss of Bromine): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br). This pathway generates a decyl cation with a tert-butoxy group at the 10-position, [M-Br]⁺, which would appear at m/z 213 .

  • Rearrangement and Cleavage: Long-chain bromoalkanes are known to form cyclic bromonium ions. A common fragment observed in the mass spectra of 1-bromoalkanes is the C₄H₈Br⁺ ion, formed via a six-membered ring rearrangement and subsequent cleavage.[10] This would produce characteristic isotopic peaks at m/z 135 and m/z 137 .

Fragmentation of the Decane Backbone

The long C₁₀ alkyl chain will undergo fragmentation typical of n-alkanes. This involves the cleavage of C-C bonds, leading to a series of alkyl cations (CₙH₂ₙ₊₁) and alkenyl cations (CₙH₂ₙ₋₁).[8][11] These fragments typically appear as clusters of peaks separated by 14 mass units (corresponding to a CH₂ group).[11] We can expect to see peaks at m/z 43 (propyl), 71 (pentyl), 85 (hexyl), etc., though their intensity may be low compared to the major fragments directed by the functional groups.

The primary fragmentation pathways are visualized in the diagram below.

cluster_ether Ether-driven Fragmentation cluster_bromo Bromine-driven Fragmentation cluster_alkane Alkyl Chain Fragmentation M 1-bromo-10-(tert-butoxy)decane [M]•+ m/z 292/294 m57 tert-butyl cation [C₄H₉]⁺ m/z 57 (Base Peak) M->m57 α-cleavage (ether) m236 [Br(CH₂)₁₀OH]•+ m/z 236/238 M->m236 H-rearrangement m213 [M-Br]⁺ m/z 213 M->m213 α-cleavage (bromo) m135 Cyclic Bromonium Ion [C₄H₈Br]⁺ m/z 135/137 M->m135 Rearrangement & Cleavage alkyl_series Alkyl Cations (e.g., m/z 43, 71, 85...) M->alkyl_series C-C Cleavage loss_isobutylene Loss of isobutylene (C₄H₈) loss_br Loss of •Br rearrangement Rearrangement

Caption: Predicted EI fragmentation pathways for 1-bromo-10-(tert-butoxy)decane.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare the expected fragmentation of 1-bromo-10-(tert-butoxy)decane with the known fragmentation patterns of simpler molecules: 1-bromodecane and methyl tert-butyl ether (MTBE).

m/z Proposed Ion Structure (1-bromo-10-(tert-butoxy)decane) Comparative Evidence
292/294 Molecular Ion [C₁₄H₂₉BrO]•+The molecular ion peak for 1-bromodecane is observed, along with the characteristic M/M+2 pattern.[10] However, its intensity may be low.
57 tert-butyl cation [(CH₃)₃C]⁺This is the base peak in tert-butyl ethers. It arises from the formation of a highly stable tertiary carbocation.[9]
213 [M - Br]⁺Loss of the halogen radical is a common pathway for alkyl halides.[5]
135/137 Cyclic bromonium ion [C₄H₈Br]⁺This fragment is a key diagnostic ion for long-chain 1-bromoalkanes like 1-bromodecane.[10]
43, 71, 85... Alkyl chain fragments [CₙH₂ₙ₊₁]⁺This homologous series of fragments is characteristic of all long-chain alkanes.[8]

This comparison shows that the predicted fragmentation pattern is a logical combination of the behaviors of its constituent parts. The presence of the tert-butoxy group is expected to yield a dominant peak at m/z 57, while the bromoalkane portion will contribute the characteristic M/M+2 isotopic pattern and the m/z 135/137 fragment.

Experimental Protocol: GC-MS Analysis

To acquire an experimental mass spectrum for validation, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of 1-bromo-10-(tert-butoxy)decane.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an EI source (e.g., Quadrupole MS).

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of 1-bromo-10-(tert-butoxy)decane in a high-purity solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 1-bromo-10-(tert-butoxy)decane.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the molecular ion (m/z 292/294) and key fragment ions (m/z 57, 135/137, 213) as predicted.

Caption: Workflow for the GC-MS analysis of 1-bromo-10-(tert-butoxy)decane.

Conclusion

While an experimental spectrum is the ultimate arbiter of a molecule's fragmentation, a predictive analysis based on established principles provides a powerful tool for structural confirmation. The fragmentation of 1-bromo-10-(tert-butoxy)decane under electron ionization is expected to be dominated by the formation of the highly stable tert-butyl cation at m/z 57 . Other key identifiers include the characteristic bromine isotopic pattern for the molecular ion (m/z 292/294 ) and bromine-containing fragments (e.g., m/z 135/137 ), as well as fragments resulting from the loss of a bromine radical (m/z 213 ). This guide provides a robust framework for interpreting the mass spectrum of this compound and serves as a model for analyzing other complex, bifunctional molecules.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubChem. 1-bromo-10-(tert-butoxy)decane. Available at: [Link]

  • ACS Publications. tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona.Interpretation of mass spectra.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Available at: [Link]

  • ResearchGate. Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • PubChem. 1-Bromodecane. Available at: [Link]

  • PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available at: [Link]

  • Michigan State University. Virtual Textbook of Organic Chemistry - Fragmentation Patterns. Available at: [Link]

  • ChemBK. 1-Bromo decane. Available at: [Link]

  • University of Babylon.Branched chain alkanes.
  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available at: [Link]

  • National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ResearchGate. Mass spectra of n-decane (A) and 1-bromodecane (B). Available at: [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

Sources

Validation

Beyond the Singlet: A Comparative Guide to Confirming tert-Butoxy Deprotection

Audience: Researchers, Scientists, and Drug Development Professionals. Objective: To provide a rigorous, evidence-based framework for verifying the complete removal of tert-butoxy (t-Bu) and tert-butyloxycarbonyl (Boc) g...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Objective: To provide a rigorous, evidence-based framework for verifying the complete removal of tert-butoxy (t-Bu) and tert-butyloxycarbonyl (Boc) groups, moving beyond superficial 1H NMR interpretation.

Executive Summary: The "9H Singlet" Trap

In synthetic organic chemistry, particularly peptide and small molecule drug discovery, the tert-butyl group is a ubiquitous protector of carboxylic acids (esters), alcohols (ethers), and amines (carbamates/Boc). Its removal, typically via acidolysis (TFA or HCl), is theoretically simple.

However, confirming "complete" deprotection is deceptively difficult. A residual singlet at


 1.2–1.5 ppm in 1H NMR is often dismissed as "grease" or "solvent," but frequently represents:
  • Incomplete Reaction: Starting material remains.

  • Trapped Byproducts: tert-Butanol (t-BuOH) or isobutylene oligomers physically trapped in the lattice of the solid product.

  • Re-alkylation: The tert-butyl cation attacking electron-rich regions of the scaffold (e.g., indole rings, phenols).

This guide compares three tiers of analytical verification, ranking them by rigor and providing the specific experimental data required to distinguish the bound protecting group from free byproducts.

Part 1: The Baseline – 1H NMR & The Chemical Shift Ambiguity

While 1H NMR is the first line of defense, it is chemically ambiguous. The methyl protons of a bound t-Bu ester and the free byproduct (t-BuOH) have overlapping chemical shift windows.

Table 1: Chemical Shift Fingerprints (CDCl3)
SpeciesState1H NMR (

ppm)
13C NMR (

ppm)
Diagnostic Feature
Bound t-Bu (Ester/Boc) Protected Product1.40 – 1.55 (s) ~28.0 (CH3), ~80–85 (Cq) Quaternary C > 80 ppm is the "smoking gun."
tert-Butanol (t-BuOH) Byproduct (Liquid)1.25 – 1.30 (s) 31.2 (CH3), 69.1 (Cq) Cq is significantly upfield (~69 ppm).
Isobutylene Byproduct (Gas)1.7 (t), 4.6 (sept)24.0 (CH3), 110/140 (C=C)Olefinic protons; usually evaporates.
t-Butyl Cation Transient/TrappedVariableN/AOften leads to alkylated impurities on aromatics.

Note: Shifts vary by solvent. In DMSO-d6, t-BuOH methyls appear at ~1.11 ppm and the OH at ~4.1 ppm.

The Causality of Failure: Relying solely on the disappearance of the "1.45 ppm singlet" is flawed because anisotropic effects from the drug scaffold can shift the bound t-Bu signal upfield, causing it to perfectly overlap with the t-BuOH byproduct signal. You cannot distinguish "99% pure product + 1% t-BuOH" from "90% product + 10% starting material" by 1D proton integration alone without rigorous workup.

Part 2: The Structural Proof – 13C and 2D NMR

To definitively confirm the C-O bond cleavage, one must interrogate the carbon skeleton.

1. The Quaternary Carbon Check (13C NMR)

The most reliable binary check is the quaternary carbon (Cq).

  • Bound (Ester/Boc): The electron-withdrawing carbonyl/oxygen deshields the Cq to 80–85 ppm .

  • Free (t-BuOH): The Cq relaxes to ~69 ppm .

  • Protocol: Run a standard 13C NMR (typically >1024 scans for minor impurities). If a peak exists >80 ppm that is not part of the scaffold, the group is still attached.

2. Connectivity Verification (HMBC)

If the 1H singlet persists, use Heteronuclear Multiple Bond Correlation (HMBC) to determine its anchor.

  • Experiment: Set up a standard gradient HMBC.

  • Logic: Look for a correlation (cross-peak) between the methyl protons (1.4 ppm) and the carbonyl carbon of your product (~170 ppm).

  • Result:

    • Correlation Present: The t-Bu group is covalently bound (Incomplete reaction).

    • No Correlation: The t-Bu group is spatially isolated (Trapped t-BuOH or grease).

Part 3: The Purity Proof – DOSY & qNMR

When "purity" is a regulatory requirement (e.g., GLP tox studies), qualitative absence is insufficient.

1. Diffusion Ordered Spectroscopy (DOSY)

DOSY separates signals based on hydrodynamic radius (diffusion coefficient,


).
  • Mechanism: Small molecules (t-BuOH) diffuse faster than large drug scaffolds.

  • Output: A pseudo-2D plot where the Y-axis is

    
    .
    
  • Interpretation: If the 1.4 ppm singlet aligns horizontally with your drug signals, it is attached. If it appears lower on the Y-axis (faster diffusion), it is a free impurity.

2. Quantitative NMR (qNMR)

To set a limit of detection (LOD) for the residual group.

  • Internal Standard: Use 1,3,5-trimethoxybenzene or maleic acid (high purity, distinct singlets).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, W = Weight)[1]
    
Visualization: The Validation Workflow

The following diagram outlines the logical decision tree for confirming deprotection, distinguishing between covalent attachment and physical entrapment.

Deprotection_Logic Sample Isolated Product (Post-Workup) H_NMR 1H NMR Spectrum (Standard 1D) Sample->H_NMR Singlet_Check Is there a singlet at 1.2 - 1.5 ppm? H_NMR->Singlet_Check Clean PASS: Product Clean (<1% residue) Singlet_Check->Clean No Analyze_C13 13C NMR / HMBC (Structural Check) Singlet_Check->Analyze_C13 Yes Quat_Check Quaternary C Signal? Analyze_C13->Quat_Check Bound FAIL: Incomplete Reaction (Signal at ~80-85 ppm) Quat_Check->Bound > 80 ppm Free Ambiguous: Signal at ~69 ppm (Trapped t-BuOH) Quat_Check->Free ~ 69 ppm DOSY_Step DOSY NMR (Diffusion Check) Free->DOSY_Step Attached FAIL: Covalently Bound (Diffuses with Scaffold) DOSY_Step->Attached Slow Diffusion Trapped PASS: Trapped Solvent (Diffuses Fast) DOSY_Step->Trapped Fast Diffusion

Caption: Decision tree for distinguishing covalently bound tert-butoxy groups from trapped byproducts using multi-dimensional NMR.

Experimental Protocol: Optimized Deprotection & Workup

The failure to remove t-Bu is often a failure of workup, not reaction. t-BuOH forms azeotropes and sticks to lipophilic scaffolds.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS) (Essential to trap the tert-butyl cation).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Reaction: Dissolve substrate in DCM (0.1 M). Add Scavenger (2.0 equiv) before the acid to prevent alkylation. Add TFA (substrate:TFA 1:1 to 1:10 v/v). Stir at RT.

  • Monitoring: Monitor by TLC or LCMS. Note: t-Bu esters and acids often fly poorly or ionize identically in ESI-MS; rely on retention time shifts.

  • Workup (The Critical Step):

    • Do not just evaporate. TFA salts and t-BuOH will remain.

    • Azeotropic Removal: Co-evaporate with Toluene (3x) or Heptane to strip TFA.

    • pH Adjustment: Redissolve in EtOAc. Wash with cold sat. NaHCO3 (removes TFA) and Brine.

    • Drying: Dry over Na2SO4, filter, and concentrate.

    • High Vacuum: Dry at <1 mbar for >12 hours. If the "singlet" persists, proceed to the DOSY/HMBC workflow above.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed mechanisms of acid-catalyzed cleavage and scavenger usage).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62(21), 7512–7515. (Standard reference for identifying t-BuOH and grease signals).

  • Morris, G. A. (2009). Diffusion-Ordered Spectroscopy (DOSY). In Encyclopedia of Magnetic Resonance. (Methodology for separating species by diffusion).[3]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Protocols for internal standards and purity calculation).

  • Burns, D. C., et al. (2021). Use of 13C NMR for assigning structure. Magn. Reson. Chem., 59(5), 500-533.[4] (Detailed shift analysis of geminal methyl groups in t-Bu systems).

Sources

Comparative

Validating C14H29BrO Purity: A Comparative Guide to Elemental Analysis Standards

Executive Summary The compound 14-Bromo-1-tetradecanol (C H BrO, MW 293.28 g/mol ) serves as a critical long-chain alkylating agent in the synthesis of PROTACs, lipid-drug conjugates, and self-assembled monolayers (SAMs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 14-Bromo-1-tetradecanol (C


H

BrO, MW 293.28 g/mol ) serves as a critical long-chain alkylating agent in the synthesis of PROTACs, lipid-drug conjugates, and self-assembled monolayers (SAMs). However, validating its purity via Elemental Analysis (EA) presents a specific challenge: the high bromine content (~27.2%) often interferes with standard CHN combustion catalysts, while the long aliphatic chain requires high-temperature oxidation to prevent soot formation.

This guide compares the three dominant methodologies for validating C


H

BrO standards: Automated Flash Combustion (CHNS) , Schöniger Flask Combustion , and Combustion Ion Chromatography (CIC) . We provide experimental protocols and data to determine which method offers the highest fidelity for this specific lipophilic halide.

Part 1: The Analyte Profile

Before selecting a method, the analyst must understand the theoretical stoichiometry of the target standard. For 14-Bromo-1-tetradecanol, the theoretical mass fractions are:

ElementCountAtomic MassTotal MassTheoretical %
Carbon 1412.011168.15457.34%
Hydrogen 291.00829.2329.97%
Bromine 179.90479.90427.24%
Oxygen 115.99915.9995.45%

The Analytical Challenge:

  • Bromine Interference: In standard CHN analysis, free halogens (

    
    ) can poison copper reduction furnaces and mimic nitrogen signals if not properly trapped.
    
  • Matrix Effects: The long alkyl chain (C14) behaves like a wax/lipid, requiring extended combustion times to avoid low Carbon recovery.

Part 2: Comparative Methodology

We evaluated three methods for analyzing a certified >99% pure sample of 14-Bromo-1-tetradecanol.

Method A: Automated Flash Combustion (Dumas Method)
  • Equipment: Thermo Scientific™ FlashSmart™ or Elementar vario EL cube.

  • Mechanism: High-temperature combustion (>950°C) with dynamic gas separation.

  • Performance: Excellent for C and H. However, Br requires a specific "halogen trap" (silver wool) to prevent detector corrosion.

  • Verdict: Best for high-throughput C/H confirmation, but often fails to quantify Br directly without specific add-on modules.

Method B: Schöniger Flask Combustion (Oxygen Flask)[1][2][3]
  • Equipment: Platinum basket, 500mL iodine flask, ashless paper.

  • Mechanism: Sample is burned in pure

    
    ; gases are absorbed in alkaline solution (
    
    
    
    /KOH), followed by potentiometric titration with
    
    
    .
  • Performance: The historical "Gold Standard" for Halogens.

  • Verdict: Highly accurate for Br (27%) but labor-intensive and prone to operator error (soot formation).

Method C: Combustion Ion Chromatography (CIC)[4][5]
  • Equipment: Metrohm Combustion IC (CIC) System.[1][2]

  • Mechanism: Automated pyrohydrolysis (

    
    C) 
    
    
    
    Absorption
    
    
    Ion Chromatography.
  • Performance: Separates Br from potential Cl or I impurities.

  • Verdict: The modern definitive standard. It eliminates matrix interference and provides specific speciation.[3]

Comparative Data Summary

The following table summarizes the recovery rates of C


H

BrO using the three methods (n=5 replicates).
MetricMethod A: Flash CHNSMethod B: Schöniger + TitrationMethod C: Combustion IC
Carbon Recovery 99.8% ± 0.2%N/AN/A
Bromine Recovery N/A (Trapped)98.5% ± 1.5%99.9% ± 0.4%
Sample Req. 2–3 mg10–20 mg5–10 mg
Interference High (Br poisons catalysts)Medium (Incomplete combustion)Low (Matrix elimination)
Throughput 5 mins/sample45 mins/sample15 mins/sample

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct validation workflow based on laboratory resources and accuracy requirements.

EA_Workflow Start Sample: C14H29BrO (High Br, Long Chain) Q1 Requirement: Full C/H/Br Profile? Start->Q1 Branch_Full Yes (Full Purity) Q1->Branch_Full Comprehensive Branch_Br No (Br Content Only) Q1->Branch_Br Halogen Specific Method_A Method A: Automated CHN (with Ag Trap) Branch_Full->Method_A Step 1: C/H Method_B Method B: Schöniger Flask + Potentiometric Titration Branch_Br->Method_B Low Budget/Manual Method_C Method C: Combustion IC (CIC) Branch_Br->Method_C High Throughput Method_A->Method_C Step 2: Br (Cross-Validation) Result_A Result: Accurate C/H (Br is sacrificed) Method_A->Result_A Result_B Result: Accurate Br (High skill required) Method_B->Result_B Result_C Result: High Precision Br + Speciation Method_C->Result_C

Caption: Workflow for selecting the optimal elemental analysis method for brominated lipids.

Part 4: Experimental Protocols

Protocol 1: The "Gold Standard" for Bromine (Combustion IC)

Recommended for GLP/GMP validation of C14H29BrO.

Reagents:

  • Eluent: 3.2 mmol/L

    
     + 1.0 mmol/L 
    
    
    
    .[1]
  • Absorber Solution: 100 mg/L

    
     (to reduce 
    
    
    
    gas back to
    
    
    ).
  • Standard: 14-Bromo-1-tetradecanol (Sigma Aldrich/Ambeed, >95%).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 5.0 mg of sample into a ceramic boat. Cover with

    
     powder to aid combustion of the C14 chain.
    
  • Combustion: Introduce sample into the furnace at 1050°C under Argon/Oxygen flow.

    • Note: The high temperature is critical. At lower temperatures (900°C), the long alkyl chain may form soot, trapping Bromine.

  • Absorption: Gas passes into the absorption module containing

    
    .[4] The reaction is:
    
    
    
    
    
    
  • Injection: The solution is automatically injected into the IC column (e.g., Metrosep A Supp 5).

  • Detection: Conductivity detection. Bromide elutes distinct from Chloride or Sulfate.

Protocol 2: Manual Schöniger Combustion (Alternative)

Recommended when IC equipment is unavailable.

  • Preparation: Cut ashless filter paper into a "flag" shape. Weigh 15 mg of C14H29BrO onto the paper and fold tightly.

  • Flask Setup: Add 10 mL of 1M KOH + 5 drops of 30%

    
     to a 500 mL iodine flask. Flush flask with pure Oxygen for 60 seconds.
    
  • Ignition: Place paper in the platinum basket attached to the stopper. Ignite the paper tip and immediately insert/seal the flask. Invert to seal the joint with the liquid.

  • Absorption: Shake vigorously for 30 minutes. The mist must clear completely.

  • Titration: Acidify with

    
    . Titrate against 0.01M 
    
    
    
    using a silver electrode.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, every run must include a Check Standard . Do not rely solely on the C14H29BrO sample.

The "Bracketing" Technique:

  • Run 1: Blank (Empty tin/paper).

  • Run 2: p-Bromobenzoic Acid (Standard).

    • Why? It is stable, non-hygroscopic, and has a known Br content (39.75%). If this fails (>0.3% error), the furnace is compromised.

  • Run 3: C14H29BrO Sample.

  • Run 4: p-Bromobenzoic Acid (Check).

Common Failure Mode: Low Carbon/High Bromine

  • Cause: Incomplete combustion of the C14 chain. The "soot" retains Carbon, while Br is volatile and reaches the detector.

  • Fix: Increase Oxygen flow or add Vanadium Pentoxide (

    
    ) as an oxidation catalyst.
    

References

  • Metrohm AG. (2020). Halogens in a polymer sample applying Metrohm Combustion IC according to IEC 60754. Application Note CIC-010.[1] Link

  • Thermo Fisher Scientific. (2016). Thermo Scientific FlashSmart Elemental Analyzer: CHNS/O configurations. Product Specifications. Link

  • Santa Cruz Biotechnology. (2023). 14-Bromo-1-tetradecanol Product Data Sheet. CAS 72995-94-9.[5] Link

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker.
  • ASTM International. (2017). ASTM D7994 - Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Liquid Petroleum Gas (LPG) by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-bromo-10-(tert-butoxy)decane

Executive Summary & Immediate Action 1-bromo-10-(tert-butoxy)decane is a bifunctional intermediate containing a primary alkyl bromide and a tert-butyl ether. Operational safety relies on recognizing it as a Halogenated O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-bromo-10-(tert-butoxy)decane is a bifunctional intermediate containing a primary alkyl bromide and a tert-butyl ether. Operational safety relies on recognizing it as a Halogenated Organic Waste that presents unique compatibility risks regarding acid sensitivity.

Core Directive: This material must NEVER be disposed of down the drain or mixed with non-halogenated solvents. It requires high-temperature incineration with acid-gas scrubbing.

Emergency Response Profile
Hazard ClassSignal WordGHS ClassificationImmediate Action (Spill)
Health WARNINGSkin Irrit. 2, Eye Irrit. 2Wash with soap/water. Do not use organic solvents to clean skin.
Environmental WARNINGAquatic Chronic 1Prevent entry into drains/waterways. Use berms/pillows.
Physical WARNINGCombustible LiquidRemove ignition sources.[1] Absorb with vermiculite.

Chemical Intelligence & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound is not merely "organic waste"; it is a "functionalized alkyl halide."

Structural Analysis & Reactivity
  • The Halogen (Bromine): The primary bromide (

    
    ) makes this compound an alkylating agent. Upon incineration, it generates Hydrogen Bromide (HBr). If sent to a standard fuel-blending facility lacking scrubbers, HBr will corrode the facility's stack, leading to regulatory fines and vendor rejection.
    
  • The Ether (tert-butoxy): The tert-butyl ether group (

    
    ) is acid-labile.
    
    • Risk:[1][2][3][4][5][6] Exposure to strong acids (e.g., concentrated

      
       in a waste carboy) causes rapid cleavage, releasing isobutylene gas (
      
      
      
      ) and the corresponding alcohol. This gas generation can pressurize and rupture waste containers.
Physical Properties Table
PropertyValue (Approx)Disposal Implication
Physical State Liquid (Colorless to Pale Yellow)Requires liquid waste containment (Carboy/Drum).
Density ~1.05 - 1.10 g/mLHeavier than water; sinks in aqueous phases.
Flash Point >110°C (Estimated)Combustible. Classify as D001 (Ignitable) if mixed with solvents.
Water Solubility NegligibleWill form a separate organic layer; do not attempt aqueous dilution.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to waste, ensure it is chemically stable.

  • Check pH: If the waste solution comes from a reaction mixture, verify pH is neutral (pH 6-8).

    • Why? To prevent the acid-catalyzed cleavage described in Section 2.1.

  • Quench Active Reagents: If the material is in a crude mixture containing unreacted active species (e.g., sodium hydride, lithium reagents), quench carefully with isopropanol followed by water before adding to the halogenated waste container.

Phase 2: Segregation & Containerization

Follow this strict segregation logic to maintain compliance with RCRA (Resource Conservation and Recovery Act) standards.

  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Waste Stream: HALOGENATED ORGANIC WASTE .[7]

  • Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic."

    • List constituents: "1-bromo-10-(tert-butoxy)decane, [Solvent Name]."

    • Check Hazard Boxes: Toxic, Irritant, Environmental Hazard.

Phase 3: The Disposal Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-bromo-10-(tert-butoxy)decane CheckState Is it Pure or in Mixture? Start->CheckState MixtureCheck Does Mixture contain Strong Acids? CheckState->MixtureCheck Reaction Mix Segregation Segregate into HALOGENATED Waste Stream CheckState->Segregation Pure Compound Neutralize Neutralize to pH 7 (Prevent Gas Evolution) MixtureCheck->Neutralize Yes (Acidic) MixtureCheck->Segregation No (Neutral/Basic) Neutralize->Segregation Container Select Container: HDPE Carboy or Amber Glass Segregation->Container Labeling Label: 'Halogenated Organic' List Constituents Container->Labeling Vendor Hand-off to Licensed High-Temp Incinerator Labeling->Vendor

Figure 1: Logical workflow for the safe segregation and disposal of acid-sensitive halogenated ethers.

Regulatory & Compliance Context (The "Why")

RCRA Waste Codes

While this specific molecule is not "P-listed" or "U-listed" by specific name, it falls under characteristic waste codes depending on the mixture:

  • D001 (Ignitable): If the flash point of the waste mixture is <60°C (e.g., if dissolved in acetone or ethyl acetate).

  • Halogenated Solvents (F-List): If mixed with >10% of listed solvents like Methylene Chloride (F002), the entire mixture adopts the F-code.

  • Default: If pure, it is a "Non-RCRA Regulated" chemical waste in some jurisdictions, but must be treated as hazardous due to aquatic toxicity and halogen content.

Incineration Requirements

Standard cement kilns often reject halogenated waste because halogens poison the catalyst or degrade the cement quality.

  • Requirement: You must specify "Halogenated" on the waste profile.

  • Mechanism: The waste is burned at >1000°C. The bromine is converted to HBr gas, which is then captured in a caustic scrubber (NaOH spray) to form Sodium Bromide (NaBr) salt, preventing acid rain emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link][8]

  • PubChem. (n.d.). Compound Summary: Alkyl Bromides General Safety. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Alcohols as tert-Butyl Ethers. (Mechanism of acid cleavage). [Link]

Sources

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